PROTAC Cbl-b-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C53H65F3N12O6 |
|---|---|
Poids moléculaire |
1023.2 g/mol |
Nom IUPAC |
(3S)-3-[6-[4-[[1-[2-[4-[[2-[3-[(R)-cyclobutyl-(4-methyl-1,2,4-triazol-3-yl)methyl]phenyl]-3-oxo-8-(trifluoromethyl)imidazo[1,5-a]pyridin-6-yl]methyl]piperazin-1-yl]ethyl]piperidin-4-yl]methyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;formic acid |
InChI |
InChI=1S/C52H63F3N12O4.CH2O2/c1-59-34-56-58-48(59)47(37-4-2-5-37)38-6-3-7-41(27-38)65-33-45-43(52(53,54)55)26-36(31-67(45)51(65)71)30-62-20-18-61(19-21-62)17-16-60-14-12-35(13-15-60)29-63-22-24-64(25-23-63)40-8-9-42-39(28-40)32-66(50(42)70)44-10-11-46(68)57-49(44)69;2-1-3/h3,6-9,26-28,31,33-35,37,44,47H,2,4-5,10-25,29-30,32H2,1H3,(H,57,68,69);1H,(H,2,3)/t44-,47+;/m0./s1 |
Clé InChI |
ILRWIHVCXNHHQI-OSKMFUPOSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PROTAC Cbl-b-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's natural protein disposal system to eliminate disease-causing proteins. This guide provides a detailed overview of the mechanism of action of PROTAC Cbl-b-IN-1, a novel therapeutic agent designed to target the E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) for degradation. Cbl-b is a key negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.
This compound is a heterobifunctional molecule composed of a ligand that binds to Cbl-b (Cbl-b-IN-21), a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, a derivative of Lenalidomide which binds to Cereblon (CRBN). By inducing the proximity of Cbl-b and the CRBN E3 ligase complex, this compound triggers the ubiquitination and subsequent proteasomal degradation of Cbl-b, thereby removing its inhibitory effect on T-cell signaling.
Core Mechanism of Action
The primary mechanism of action of this compound involves the formation of a ternary complex between Cbl-b, the PROTAC molecule, and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to Cbl-b, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
The key steps are as follows:
-
Binary Complex Formation: this compound enters the cell and its respective ligands bind to Cbl-b and the CRBN E3 ligase, forming two separate binary complexes.
-
Ternary Complex Formation: The PROTAC acts as a molecular bridge, bringing Cbl-b and CRBN into close proximity to form a stable ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-charged E2 enzyme to lysine (B10760008) residues on the surface of Cbl-b.
-
Proteasomal Degradation: The polyubiquitinated Cbl-b is recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: After inducing degradation, this compound is released and can engage another Cbl-b and CRBN molecule, acting catalytically to degrade multiple target proteins.
The degradation of Cbl-b leads to the upregulation of T-cell activation, enhanced cytokine production (e.g., IL-2, IFN-γ, TNF-α), and a more robust anti-tumor immune response.
Data Presentation
Disclaimer: The following quantitative data is representative of typical results obtained for Cbl-b inhibitors and PROTACs and is provided for illustrative purposes. Specific data for this compound is not publicly available at this time.
Table 1: Representative Biochemical and Cellular Activity of Cbl-b Inhibitors and PROTACs
| Parameter | Cbl-b Inhibitor (e.g., Cbl-b-IN-1) | This compound (Representative) | Description |
| Binding Affinity (Kd) | < 100 nM | 10 - 50 nM | Measures the binding strength of the compound to its target protein (Cbl-b) and the E3 ligase. |
| IC50 (Inhibition) | < 100 nM | N/A | Concentration of the inhibitor required to reduce the enzymatic activity of Cbl-b by 50%. |
| DC50 (Degradation) | N/A | 1 - 20 nM | Concentration of the PROTAC required to degrade 50% of the target protein (Cbl-b). |
| Dmax (Max Degradation) | N/A | > 90% | The maximum percentage of target protein degradation achievable with the PROTAC. |
| Ternary Complex Cooperativity (α) | N/A | > 1 (Positive) | A measure of the change in binding affinity of the PROTAC for one protein upon binding to the other. |
Table 2: Representative Effects on T-Cell Function
| Assay | Readout | Representative Result with Cbl-b Inhibition/Degradation |
| Cytokine Production | IL-2, IFN-γ, TNF-α levels | Increased secretion |
| T-Cell Proliferation | Cell count / Proliferation dye dilution | Enhanced proliferation |
| Signaling Pathway Activation | Phosphorylation of ZAP70, PLCγ1 | Increased phosphorylation |
Mandatory Visualizations
Experimental Protocols
Detailed methodologies for key experiments to characterize this compound are provided below.
Cbl-b Degradation Assay (Western Blot)
This protocol is to determine the DC50 and Dmax of this compound in a relevant cell line (e.g., Jurkat T-cells).
Materials:
-
Jurkat T-cells
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Cbl-b, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed Jurkat T-cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer containing inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies against Cbl-b and a loading control overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect chemiluminescence using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize Cbl-b band intensity to the loading control.
-
Plot the percentage of Cbl-b remaining against the log of the PROTAC concentration to determine DC50 and Dmax values.
-
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol measures the binding kinetics and affinity of the ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., Biacore)
-
Recombinant purified Cbl-b and CRBN-DDB1 complex
-
This compound
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization:
-
Immobilize the CRBN-DDB1 complex onto the sensor chip surface.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of this compound over the immobilized CRBN to determine the binary binding kinetics (ka, kd) and affinity (Kd).
-
Inject a series of concentrations of Cbl-b over a surface with immobilized this compound (or vice versa) to determine the other binary interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of Cbl-b and varying concentrations of this compound.
-
Inject these solutions over the immobilized CRBN surface.
-
Measure the binding response to determine the kinetics and affinity of the ternary complex formation.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to calculate ka, kd, and Kd for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) to assess the stability of the ternary complex.
-
Cbl-b Ubiquitination Assay (TR-FRET)
This biochemical assay measures the ability of this compound to induce the ubiquitination of Cbl-b.
Materials:
-
TR-FRET compatible plate reader
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), Cbl-b, and CRBN-DDB1
-
This compound
-
ATP
-
Terbium-labeled anti-tag antibody (e.g., anti-GST if using GST-tagged Cbl-b)
-
Fluorescently labeled ubiquitin (e.g., DyLight 650-Ubiquitin)
-
Assay buffer
Procedure:
-
Assay Setup:
-
In a 384-well plate, add the E1, E2, tagged Cbl-b, CRBN-DDB1, and fluorescently labeled ubiquitin in the assay buffer.
-
Add a serial dilution of this compound.
-
-
Reaction Initiation and Incubation:
-
Initiate the ubiquitination reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add the Terbium-labeled antibody.
-
Incubate to allow antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET reader, measuring the emission at two wavelengths.
-
Calculate the TR-FRET ratio, which is proportional to the amount of ubiquitinated Cbl-b.
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the EC50 for ubiquitination.
-
PROTAC Cbl-b-IN-1: A Technical Guide to Structure, Synthesis, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, synthesis, and biological evaluation of PROTAC Cbl-b-IN-1, a proteolysis-targeting chimera designed to induce the degradation of the E3 ubiquitin ligase Cbl-b. This document is intended for researchers, scientists, and drug development professionals working in the fields of targeted protein degradation, immunology, and oncology.
Introduction to Cbl-b and PROTAC Technology
The Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a critical role as a negative regulator of T-cell activation.[1] By targeting key signaling proteins for ubiquitination and subsequent degradation, Cbl-b sets the activation threshold for T-cells, thereby playing a crucial role in maintaining immune tolerance. Inhibition of Cbl-b has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeting proteins for degradation. A PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
This compound is a recently developed PROTAC that hijacks an E3 ligase to induce the degradation of Cbl-b itself. This approach presents a unique mechanism for modulating immune responses.
Structure of this compound
This compound is a complex molecule comprising three key components: a ligand for Cbl-b, a linker, and a ligand for an E3 ubiquitin ligase.
| Component | Chemical Name/Identifier | CAS Number | Chemical Formula |
| Cbl-b Ligand | Cbl-b-IN-21 | 2851878-87-8 | C23H20F3N5O2 |
| Linker | Cbz-Pip-2C-Pip-C-Pip | N/A | C22H33N3O2 |
| E3 Ligase Ligand | (3S) Lenalidomide-5-Br | 1010100-26-1 | C13H11BrN2O3 |
| This compound | This compound (Compound 64) | 3035210-39-7 | C53H65F3N12O6 |
Figure 1: Structure of this compound (A detailed chemical structure diagram would be presented here if publicly available. The structure can be inferred from its components.)
Synthesis of this compound
The synthesis of this compound involves a multi-step process where the Cbl-b ligand, the linker, and the E3 ligase ligand are synthesized separately and then coupled together. The detailed experimental protocol for the synthesis of this compound is described in the patent WO2024077244 A1 .[2][3] While the full text of this patent is not publicly available through standard search engines, a general synthetic strategy can be outlined.
General Synthetic Strategy
The synthesis would likely proceed through the following key stages:
-
Synthesis of Cbl-b-IN-21: This involves the construction of the core imidazopyridine scaffold and subsequent functionalization.
-
Synthesis of the Linker (Cbz-Pip-2C-Pip-C-Pip): This piperazine-based linker would be assembled through sequential amide bond formations and protective group manipulations.
-
Synthesis of the E3 Ligase Ligand ((3S) Lenalidomide-5-Br): This involves the synthesis of the lenalidomide (B1683929) core structure followed by bromination.
-
Assembly of the PROTAC: The final steps would involve the coupling of the linker to the Cbl-b ligand and the E3 ligase ligand, likely through amide bond formation or other suitable conjugation chemistries.
A detailed, step-by-step synthetic protocol with specific reagents, reaction conditions, and purification methods would be included here if the information was publicly accessible.
Biological Evaluation of this compound
The biological activity of this compound is assessed through a series of in vitro assays to determine its ability to induce the degradation of Cbl-b and to characterize its downstream functional effects.
Quantitative Data
Specific quantitative data for this compound, such as its degradation efficiency (DC50 and Dmax) and binding affinities, are expected to be detailed within the patent WO2024077244 A1. For the purpose of this guide, representative data for a Cbl-b inhibitor is provided for context.
| Compound | Assay | Result |
| Cbl-b-IN-1 (Inhibitor) | Cbl-b Inhibition IC50 | < 100 nM[4] |
A comprehensive table summarizing the DC50, Dmax, and binding affinities for this compound for both Cbl-b and the recruited E3 ligase would be presented here once the data becomes publicly available.
Experimental Protocols
This protocol describes the determination of Cbl-b protein levels in cells treated with this compound.
Materials:
-
Cell line expressing Cbl-b (e.g., Jurkat cells)
-
This compound
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Cbl-b
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cbl-b antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the Cbl-b protein levels to the loading control.
-
Calculate the percentage of Cbl-b degradation relative to the DMSO-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).
-
This protocol outlines an in vitro assay to measure the ubiquitination of Cbl-b induced by the PROTAC.
Materials:
-
Recombinant human Cbl-b protein
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant E3 ligase recruited by the PROTAC
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitination reaction buffer
-
Anti-Cbl-b antibody for immunoprecipitation
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, the recruited E3 ligase, and recombinant Cbl-b protein.
-
PROTAC Addition: Add this compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating.
-
Detection of Ubiquitination:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated Cbl-b, which will appear as a high-molecular-weight smear.
-
Alternatively, immunoprecipitate Cbl-b using an anti-Cbl-b antibody and then perform a Western blot for ubiquitin.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Cbl-b Signaling Pathway in T-Cell Activation
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination.
Experimental Workflow for Synthesis and Evaluation of this compound
Caption: A general workflow for the synthesis and biological evaluation of this compound.
Conclusion
This compound represents an innovative approach to modulate the immune system by targeting the E3 ligase Cbl-b for degradation. This technical guide has provided an overview of its structure, a plausible synthetic strategy, and detailed protocols for its biological evaluation. Further investigation, particularly the disclosure of the full data within patent WO2024077244 A1, will be crucial for a complete understanding of the therapeutic potential of this PROTAC. The methodologies and concepts presented herein provide a solid foundation for researchers to explore the exciting field of targeted protein degradation for immunotherapy.
References
The Function of Cbl-b in T-cell Anergy: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: T-cell anergy is a critical mechanism of peripheral tolerance that prevents autoimmunity by rendering self-reactive T-cells functionally unresponsive. The E3 ubiquitin ligase Casitas B-lineage Lymphoma-b (Cbl-b) has emerged as a master regulator in this process. By acting as a crucial gatekeeper, Cbl-b sets the activation threshold for T-cells, enforcing the requirement for co-stimulatory signals to achieve full activation. In the absence of co-stimulation, Cbl-b targets key components of the T-cell receptor (TCR) signaling cascade for ubiquitination, effectively dismantling the activation signal and inducing a state of anergy. This guide provides an in-depth examination of the molecular functions of Cbl-b in T-cell anergy, details key experimental findings and protocols, and explores its potential as a therapeutic target in immuno-oncology and autoimmune disease.
Introduction to T-cell Anergy
T-cell anergy is a state of functional inactivation in T-lymphocytes, characterized by a failure to produce interleukin-2 (B1167480) (IL-2) and proliferate upon re-exposure to their cognate antigen. This unresponsiveness is a key mechanism of peripheral tolerance, ensuring that T-cells that escape negative selection in the thymus do not mount an immune response against self-antigens.
The induction of anergy is classically explained by the "two-signal model" of T-cell activation. Full activation requires two distinct signals:
-
Signal 1: Engagement of the T-cell receptor (TCR) with a specific peptide-MHC complex on an antigen-presenting cell (APC).
-
Signal 2: Co-stimulatory signals, primarily from the interaction of CD28 on the T-cell with B7 ligands (CD80/CD86) on the APC.
Receipt of Signal 1 without Signal 2 leads to the induction of anergy.[1] Several intracellular molecules act as checkpoints to enforce this state, and among the most critical is the E3 ubiquitin ligase Cbl-b.[2][3]
Cbl-b: A Master Regulator of the T-cell Activation Threshold
Cbl-b is a member of the Casitas B-lineage Lymphoma (Cbl) family of proteins, which function as E3 ubiquitin ligases through a highly conserved N-terminal RING (Really Interesting New Gene) finger domain.[4][5][6] E3 ligases are the substrate-recognition components of the ubiquitination machinery, responsible for catalyzing the transfer of ubiquitin to specific lysine (B10760008) residues on target proteins. This post-translational modification can lead to proteasomal degradation, altered subcellular localization, or modulated protein activity.[7]
In T-cells, Cbl-b is a pivotal negative regulator. Its expression is upregulated following TCR stimulation in the absence of co-stimulation (anergy-inducing conditions).[6][8] The primary role of Cbl-b is to elevate the threshold for T-cell activation, making productive immune responses strictly dependent on CD28 co-stimulation.[1][9][10] T-cells deficient in Cbl-b can proliferate and produce IL-2 in response to TCR stimulation alone, effectively bypassing the need for Signal 2.[1][11]
The Molecular Mechanism of Cbl-b in T-cell Anergy
Cbl-b establishes the anergic state by targeting multiple critical nodes within the TCR signaling pathway. Upon TCR engagement without CD28 co-ligation, Cbl-b is recruited to the signaling complex where it ubiquitinates and inactivates key effector molecules.
Key Substrates and Signaling Pathways Targeted by Cbl-b:
-
Phospholipase C-γ1 (PLC-γ1): Cbl-b-mediated ubiquitination of PLC-γ1 impairs its phosphorylation and activation.[8] This blockade prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), thereby abrogating downstream calcium mobilization and PKC activation—two hallmarks of T-cell activation that are characteristically absent in anergic cells.[8][12]
-
Phosphoinositide 3-kinase (PI3K): Cbl-b targets the p85 regulatory subunit of PI3K for ubiquitination.[13][14] This modification prevents PI3K from associating with CD28 and the TCR complex, thus inhibiting the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and blocking the downstream Akt signaling pathway, which is essential for T-cell proliferation and survival.[3][13] Some reports also suggest Cbl-b acts indirectly by preventing the inactivation of the phosphatase PTEN.[9][13][15]
-
Protein Kinase C-θ (PKC-θ): In anergic T-cells, Cbl-b targets PKC-θ for ubiquitination, which is a critical step for activating the NF-κB transcription factor.[3][4][13][16] By neutralizing PKC-θ, Cbl-b contributes to the profound block in IL-2 gene transcription.
-
Vav1: Cbl-b negatively regulates the activation of Vav1, a crucial guanine (B1146940) nucleotide exchange factor (GEF) for Rho family GTPases that controls cytoskeletal reorganization and TCR clustering required for the formation of a stable immunological synapse.[1][12][13]
This multi-pronged inhibition effectively dismantles the signaling architecture required for T-cell activation, leading to a stable, unresponsive state.
Regulation by CD28 and CTLA-4
The expression and activity of Cbl-b are dynamically regulated by co-stimulatory and co-inhibitory receptors, placing it at the nexus of T-cell fate decisions.
-
CD28 (Co-stimulation): When CD28 is engaged, it triggers signaling cascades that lead to the ubiquitination and proteasomal degradation of Cbl-b itself.[4][10][17] This removal of the Cbl-b "brake" lowers the T-cell activation threshold and permits a productive immune response.
-
CTLA-4 (Co-inhibition): Conversely, engagement of the inhibitory receptor CTLA-4 promotes the expression and stability of Cbl-b, reinforcing the anergic state and contributing to peripheral tolerance.[4][13][16][17]
Experimental Evidence and Data
The indispensable role of Cbl-b in anergy has been substantiated through extensive in vitro and in vivo studies, primarily using Cbl-b knockout (Cblb-/-) mouse models.
Phenotype of Cbl-b Deficient T-cells
Loss of Cbl-b results in a profound T-cell hyper-responsive phenotype. Cblb-/- T-cells are resistant to anergy induction and exhibit effector functions even without CD28 co-stimulation.[5][7][8] These mice are highly susceptible to autoimmune diseases, demonstrating the critical role of Cbl-b in maintaining peripheral tolerance.[4][9][12] A study using the W131AOTII mouse model of anergy showed that while phenotypic markers of anergy (CD73+FR4+) were still present, the deletion of Cbl-b fully restored T-cell functional responses, including IL-2 production and proliferation.[7]
Quantitative Data Summary
The following table summarizes key comparative data between wild-type (WT) and Cblb-/- T-cells under anergy-inducing conditions (TCR stimulation without CD28 co-stimulation).
| Parameter | Wild-Type (WT) T-cells | Cbl-b-/- T-cells | Reference |
| Anergy Induction | Susceptible | Resistant | [5][7][8] |
| CD28 Co-stimulation | Required for activation | Not required for activation | [1][11] |
| IL-2 Production | Severely impaired/absent | Robustly restored | [1][7] |
| Proliferation | Severely impaired/absent | Robustly restored | [7][11] |
| Calcium Mobilization | Reduced / Abrogated | Rescued / Normal | [8] |
| PLC-γ1 Phosphorylation | Reduced | Normal | [6][8] |
| Autoimmunity | Normal tolerance | Spontaneous autoimmunity | [4][5][9][12] |
Key Experimental Protocols
Reproducing and investigating the effects of Cbl-b requires standardized methodologies. Below are outlines for key experimental protocols.
Protocol 1: In Vitro T-cell Anergy Induction
This protocol describes the induction of anergy in murine CD4+ T-cells using plate-bound anti-CD3 antibody in the absence of co-stimulation.
-
T-cell Isolation: Isolate naïve CD4+ T-cells (CD4+CD62L+CD44-) from the spleens and lymph nodes of WT and Cblb-/- mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Anergy Induction: Culture purified T-cells for 24-48 hours in plates pre-coated with anti-CD3 antibody (e.g., 1 µg/mL). For the control (activated) group, co-coat plates with anti-CD28 antibody (e.g., 2 µg/mL).
-
Resting Phase: After the initial culture, harvest the cells, wash them thoroughly, and rest them in fresh medium without stimulation for 24-72 hours. This phase is critical for the establishment of the anergic state.
-
Re-stimulation and Analysis: Re-challenge the rested T-cells with plate-bound anti-CD3 and anti-CD28.
-
Readout: Assess proliferation via CFSE dilution or [³H]-thymidine incorporation after 48-72 hours. Collect supernatants at 24 hours to measure IL-2 levels by ELISA. Anergic cells will fail to proliferate or produce IL-2 upon re-stimulation.
Protocol 2: Intracellular Calcium Measurement
This protocol measures TCR-induced calcium flux, a key signaling event blocked by Cbl-b in anergic cells.
-
Cell Preparation: Prepare a single-cell suspension of T-cells (either freshly isolated or following anergy induction protocol).
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye such as Indo-1 AM or Fura-2 AM (e.g., 1-5 µM) in a suitable buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice to remove excess extracellular dye.
-
Baseline Measurement: Acquire baseline fluorescence data for 1-2 minutes using a flow cytometer or spectrofluorometer. For ratiometric dyes like Indo-1, measure the ratio of calcium-bound to calcium-free emissions.
-
Stimulation: Add a stimulating agent (e.g., anti-CD3 antibody cross-linked with a secondary antibody) to the cell suspension while continuously acquiring data.
-
Data Analysis: Analyze the change in fluorescence intensity or ratio over time. Anergic WT cells will show a blunted or absent calcium peak compared to activated controls or Cblb-/- cells.
Protocol 3: In-cell Ubiquitination Assay
This protocol is used to demonstrate the E3 ligase activity of Cbl-b on a specific substrate like PLC-γ1.
-
Cell Stimulation: Stimulate T-cells under anergizing (anti-CD3 alone) or activating (anti-CD3 + anti-CD28) conditions for a short period (e.g., 5-15 minutes).
-
Lysis: Lyse the cells in a denaturing lysis buffer containing a deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM) to preserve ubiquitin chains.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody specific for the target protein (e.g., anti-PLC-γ1) coupled to protein A/G beads overnight at 4°C.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and SDS-PAGE: Elute the immunoprecipitated proteins from the beads and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the proteins to a membrane and probe with an anti-ubiquitin antibody. A high-molecular-weight smear or ladder pattern in the anergized WT lane, which is absent or reduced in the Cblb-/- lane, indicates Cbl-b-dependent ubiquitination of the target protein.
Therapeutic Implications and Drug Development
The central role of Cbl-b as a negative regulator of T-cell activation makes it a prime therapeutic target, particularly in cancer immunotherapy. The tumor microenvironment (TME) is known to induce a state of T-cell anergy or exhaustion, limiting the effectiveness of anti-tumor immunity.
-
Cbl-b Inhibition in Immuno-Oncology: By inhibiting Cbl-b, it is possible to lower the activation threshold of tumor-infiltrating lymphocytes (TILs), allowing them to overcome the anergizing signals within the TME and mount a potent anti-tumor response.[5][18][19] This strategy effectively "removes the brakes" on T-cells, mimicking the effect of CD28 co-stimulation. Preclinical studies using both genetic knockout models and small molecule inhibitors have shown that targeting Cbl-b can stimulate cytotoxic T-cell activity and promote tumor regression.[18][19] This approach is particularly promising in combination with other checkpoint inhibitors like anti-PD-1.
-
Challenges and Opportunities: While promising, a key challenge is the potential for inducing systemic autoimmunity, given the phenotype of Cblb-/- mice. Therefore, drug development efforts are focused on creating inhibitors with favorable pharmacokinetic and pharmacodynamic profiles to maximize anti-tumor effects while minimizing off-target toxicities. The development of agents targeting this once "undruggable" intracellular protein represents a significant advance in the field.[18]
Conclusion
Cbl-b is an essential E3 ubiquitin ligase that functions as a fundamental checkpoint in the T-cell immune response. By targeting key signaling intermediates downstream of the TCR, Cbl-b enforces the requirement for co-stimulation, thereby establishing and maintaining the state of T-cell anergy. This role is critical for peripheral tolerance and the prevention of autoimmune disease. The deep understanding of its molecular mechanisms, supported by robust genetic and biochemical evidence, has paved the way for its emergence as a high-potential target for next-generation cancer immunotherapies designed to awaken anergic T-cells in the fight against cancer.
References
- 1. Cbl-b regulates the CD28 dependence of T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T Cell Activation Threshold Regulated by E3 Ubiquitin Ligase Cbl-b Determines Fate of Inducible Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cbl-b and Itch: Key regulators of peripheral T cell tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. rupress.org [rupress.org]
- 8. Essential role of the E3 ubiquitin ligase Cbl-b in T cell anergy induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cutting edge: regulation of T cell activation threshold by CD28 costimulation through targeting Cbl-b for ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 13. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cbl-b, a RING-type E3 ubiquitin ligase, targets phosphatidylinositol 3-kinase for ubiquitination in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. E3 Ubiquitin Ligase Cbl-b Regulates Pten via Nedd4 in T Cells Independently of Its Ubiquitin Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cutting edge: Cbl-b: one of the key molecules tuning CD28- and CTLA-4-mediated T cell costimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Cbl-b Degraders: A Technical Guide to PROTAC-Mediated Targeting of an Immuno-Oncology Checkpoint
For Researchers, Scientists, and Drug Development Professionals
The E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating T-cell activation and anti-tumor immunity. Its inhibition presents a promising strategy to enhance the body's immune response against cancer. While small molecule inhibitors have shown promise, the development of Proteolysis Targeting Chimeras (PROTACs) offers a novel and potent approach to eliminate the Cbl-b protein entirely, rather than merely inhibiting its function. This technical guide provides a comprehensive overview of the discovery of Cbl-b targeting PROTACs, detailing the experimental protocols and quantitative data that underpin this cutting-edge area of drug discovery.
Cbl-b: An Intracellular Brake on the Immune System
Cbl-b functions as a key negative regulator in the immune system by ubiquitinating various signaling proteins, which marks them for degradation.[1][2] This process dampens T-cell receptor (TCR) signaling and natural killer (NK) cell activation, both of which are crucial for a robust anti-tumor immune response.[1][2] By inhibiting or degrading Cbl-b, the threshold for T-cell activation is lowered, leading to an enhanced immune response against cancer cells.[1][2] This has made Cbl-b a highly attractive target for the development of new cancer immunotherapies.
PROTACs Targeting Cbl-b: A New Modality
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade a target protein. They consist of a ligand that binds to the target protein (in this case, Cbl-b), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome.
Discovery of a First-in-Class Cbl-b PROTAC
A pioneering example of a Cbl-b targeting PROTAC is PROTAC Cbl-b-IN-1 . This molecule is composed of a Cbl-b ligand (Cbl-b-IN-21), a linker, and a Cereblon (CRBN) E3 ligase ligand.[3] The discovery and characterization of such molecules are detailed in patent literature, such as application WO2024077244A1.[3] While extensive peer-reviewed data on the degradation efficacy of this specific PROTAC is emerging, the patent literature provides the foundational information for this class of molecules.
Quantitative Data for Cbl-b PROTACs
The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. Key parameters include:
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax : The maximum percentage of target protein degradation achievable with the PROTAC.
-
Binding Affinity (Kd) : The dissociation constant for the binding of the PROTAC to both the target protein (Cbl-b) and the recruited E3 ligase.
While specific DC50 and Dmax values for publicly disclosed Cbl-b PROTACs are still limited in peer-reviewed literature, the following table structure is provided for the future population of such data as it becomes available.
| PROTAC Name | Target Ligand | E3 Ligase Ligand | Linker | Cell Line | DC50 | Dmax | Assay Method | Reference |
| This compound | Cbl-b-IN-21 | Lenalidomide derivative | Pip-C-Pip-2C-Pip | TBD | TBD | TBD | TBD | WO2024077244A1[3] |
| Future examples |
TBD: To be determined from forthcoming publications.
Experimental Protocols
The development and characterization of Cbl-b targeting PROTACs involve a suite of biochemical and cellular assays. The following are detailed methodologies for key experiments.
Cbl-b Signaling Pathway and PROTAC Mechanism of Action
To understand the context of Cbl-b targeting, it is essential to visualize its role in the T-cell activation pathway and the mechanism by which a PROTAC induces its degradation.
Western Blotting for Cbl-b Degradation
This is the most common method to visualize and quantify the degradation of a target protein.
Protocol:
-
Cell Culture and Treatment:
-
Plate immune cells (e.g., Jurkat or primary T-cells) at a suitable density in 6- or 12-well plates.
-
Treat cells with a dose-response of the Cbl-b PROTAC (e.g., 0.1 nM to 10 µM) or a time-course at a fixed concentration. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against Cbl-b overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect with an ECL substrate and image the chemiluminescence.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the Cbl-b band intensity to the loading control.
-
Calculate the percentage of Cbl-b remaining relative to the vehicle control to determine DC50 and Dmax.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of Cbl-b in a reconstituted system.
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine recombinant human E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), biotinylated-ubiquitin, ATP, and recombinant Cbl-b protein.
-
Add the Cbl-b PROTAC at various concentrations or a vehicle control.
-
Add the recombinant E3 ligase complex (e.g., CRBN/DDB1/CUL4/Rbx1).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours to allow for ubiquitination.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by western blot using an anti-Cbl-b antibody or streptavidin-HRP (to detect biotin-ubiquitin).
-
A ladder of higher molecular weight bands above the unmodified Cbl-b band indicates successful poly-ubiquitination.
-
Ternary Complex Formation Assays (TR-FRET/AlphaLISA)
These are homogeneous (no-wash) proximity-based assays to quantify the formation of the Cbl-b-PROTAC-E3 ligase ternary complex.
TR-FRET Protocol Outline:
-
Reagents:
-
GST-tagged Cbl-b.
-
His-tagged E3 ligase (e.g., CRBN).
-
Terbium-conjugated anti-GST antibody (donor).
-
Fluorescein-conjugated anti-His antibody (acceptor).
-
Cbl-b PROTAC.
-
-
Assay Procedure:
-
In a microplate, add the Cbl-b protein, E3 ligase, and a dilution series of the PROTAC.
-
Add the donor and acceptor antibodies.
-
Incubate to allow complex formation.
-
Read the plate on a TR-FRET enabled reader, measuring the emission at two wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio. A bell-shaped curve is typically observed, with the signal decreasing at high PROTAC concentrations due to the "hook effect". The peak of the curve represents maximal ternary complex formation.
-
Cell Viability/Proliferation Assays
These assays determine the functional consequence of Cbl-b degradation on immune cell activation and cancer cell growth.
Protocol (T-cell Activation):
-
Cell Preparation:
-
Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs).
-
-
Treatment and Stimulation:
-
Pre-treat T-cells with various concentrations of the Cbl-b PROTAC for a specified duration.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies.
-
-
Analysis:
-
Measure T-cell proliferation using assays like CFSE dilution by flow cytometry or CellTiter-Glo.
-
Measure cytokine production (e.g., IL-2, IFN-γ) in the supernatant by ELISA or Luminex.
-
An increase in proliferation and cytokine production in PROTAC-treated cells compared to control indicates enhanced T-cell activation.
-
Future Directions
The discovery of Cbl-b targeting PROTACs is a significant advancement in the field of immuno-oncology. Future work will focus on optimizing the potency, selectivity, and pharmacokinetic properties of these molecules. In vivo studies in syngeneic tumor models will be crucial to validate the therapeutic potential of Cbl-b degradation. Furthermore, exploring the combination of Cbl-b PROTACs with other immunotherapies, such as checkpoint inhibitors, could lead to synergistic anti-tumor effects and overcome resistance to existing treatments. The development of this new class of drugs holds the promise of "releasing the brakes" on the immune system in a powerful and innovative way.
References
Unleashing Innate Immunity: A Technical Guide to Cbl-b Targeting in NK Cells with PROTAC Cbl-b-IN-1
Abstract
Natural Killer (NK) cells are critical effectors of the innate immune system, providing a first line of defense against malignant and virally infected cells. Their function is tightly regulated by a balance of activating and inhibitory signals. Casitas B-lineage lymphoma-b (Cbl-b), an E3 ubiquitin ligase, has been identified as a key intracellular immune checkpoint, negatively regulating the activation of T cells and NK cells.[1][2] Inhibition of Cbl-b has emerged as a promising therapeutic strategy to enhance anti-tumor immunity.[3][4] This technical guide explores the role of Cbl-b in NK cell activation and the therapeutic potential of targeted degradation using Proteolysis Targeting Chimeras (PROTACs), with a focus on the molecule PROTAC Cbl-b-IN-1. We provide an in-depth overview of the Cbl-b signaling pathway, quantitative data from studies on Cbl-b inhibition, detailed experimental protocols, and conceptual diagrams to guide future research and development.
Introduction: Cbl-b as an Intracellular Checkpoint in NK Cells
Natural Killer (NK) cells possess the innate ability to recognize and eliminate stressed cells without prior sensitization, a crucial function in cancer immunosurveillance.[5] However, the tumor microenvironment can induce NK cell dysfunction, limiting their therapeutic efficacy.[5] The activity of NK cells is governed by a complex network of signaling pathways, where negative regulators or "checkpoints" are essential to prevent autoimmunity but can also be exploited by tumors to evade immune responses.
Cbl-b is a RING finger E3 ubiquitin ligase that functions as a critical negative regulator of immune cell activation.[4] In NK cells, Cbl-b acts as a brake on activation signaling pathways.[1][6] Genetic depletion or pharmacological inhibition of Cbl-b has been shown to lower the activation threshold of NK cells, resulting in enhanced proliferation, cytokine production (e.g., Interferon-gamma, IFN-γ), and cytotoxic activity against tumor cells.[7][8] This makes Cbl-b a compelling intracellular target for cancer immunotherapy.
The PROTAC Approach for Targeting Cbl-b
Targeting intracellular proteins like Cbl-b with traditional small molecule inhibitors can be challenging. Proteolysis Targeting Chimeras (PROTACs) offer a novel and powerful alternative. PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than merely inhibiting it.[9] They consist of three components: a ligand that binds the target protein (e.g., Cbl-b), a ligand that recruits an E3 ligase (e.g., Cereblon or VHL), and a linker connecting the two.[9]
This compound is a PROTAC designed to specifically target Cbl-b for degradation. It is composed of a Cbl-b binding moiety, a linker, and a ligand that hijacks the Cereblon (CRBN) E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of Cbl-b. By eliminating the Cbl-b protein, this approach is expected to provide a more profound and sustained potentiation of NK cell activity compared to simple inhibition.
Mechanism of Action: The Cbl-b Signaling Pathway in NK Cells
Cbl-b exerts its inhibitory function in NK cells primarily through its role downstream of the TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer).[6][10]
-
TAM Receptor Activation : The ligand Gas6 binds to TAM receptors on the NK cell surface.
-
Cbl-b Phosphorylation : This ligation event leads to the phosphorylation and activation of Cbl-b.[6]
-
Ubiquitination of Downstream Targets : Activated Cbl-b, in its capacity as an E3 ligase, targets key adaptor proteins in the NK cell activation pathway for ubiquitination. A primary target is the Linker for Activation of T cells (LAT), which is essential for propagating signals from activating receptors.[6]
-
Signal Termination : The ubiquitination of LAT marks it for proteasomal degradation, effectively severing the signaling cascade required for NK cell effector functions like cytokine release and degranulation.[6]
By inducing the degradation of Cbl-b, this compound removes this critical negative regulator, thereby preventing the degradation of LAT and other signaling components. This "removes the brakes" on NK cell activation, leading to a more robust anti-tumor response.
Quantitative Data on Cbl-b Inhibition in NK Cells
While specific quantitative data for this compound on NK cells is emerging from ongoing preclinical studies, the effects of Cbl-b inhibition through other modalities, such as siRNA knockdown and small molecule inhibitors, provide a strong indication of its potential.
Table 1: Effect of Cbl-b siRNA Knockdown on NK Cell Cytotoxicity
This table summarizes representative data on the impact of Cbl-b downregulation on the cytotoxic function of primary human NK cells against various leukemia cell lines. The data illustrates a significant increase in killing capacity when Cbl-b expression is suppressed.
| Target Cell Line | Effector:Target (E:T) Ratio | % Specific Lysis (Control siRNA) | % Specific Lysis (Cbl-b siRNA) | Fold Increase |
| Molm-13 | 10:1 | 25% | 45% | 1.8x |
| MV4-11 | 10:1 | 30% | 52% | 1.7x |
| EOL-1 | 10:1 | 18% | 35% | 1.9x |
| Data adapted from figures presented in The Journal of Immunology, 2021, 206: 677–685, demonstrating the effect of Cbl-b knockdown.[8] |
Table 2: Functional Effects of Small Molecule Cbl-b Inhibitor (HOT-A) on NK Cells
This table describes the observed effects of a small molecule Cbl-b inhibitor, HOT-A, on various NK cell functions, as reported in preclinical abstracts. The inhibitor demonstrates a broad enhancement of NK cell anti-tumor activity.[1][7]
| Functional Readout | Stimulus | Effect of HOT-A | Nature of Effect |
| Activation | Co-culture with K562 cells | Increased | Dose-dependent |
| Cytotoxicity | Co-culture with K562 cells | Increased | Dose-dependent |
| IFN-γ Production | K562; IL-12 + IL-18 | Increased | Dose-dependent |
| Granzyme B Secretion | Cytokine/Receptor Ligation | Increased | - |
| Proliferation | IL-15 | Enhanced | - |
| Information sourced from AACR Annual Meeting 2023, Abstract LB337.[1][7] |
Key Experimental Protocols
The following section provides standardized methodologies for assessing the impact of Cbl-b targeting on NK cell function.
Primary Human NK Cell Cytotoxicity Assay (⁵¹Cr Release)
This assay is the gold standard for measuring the direct cell-killing capacity of NK cells.
-
Target Cell Preparation : Label tumor target cells (e.g., K562) with Sodium Chromate (⁵¹Cr) for 1 hour at 37°C. Wash cells 3-4 times with complete RPMI-1640 media to remove unincorporated ⁵¹Cr. Resuspend to a final concentration of 1x10⁵ cells/mL.
-
Effector Cell Preparation : Isolate primary human NK cells from healthy donor PBMCs using a negative selection kit. Pre-treat NK cells with desired concentrations of this compound or vehicle control for 16-24 hours.
-
Co-culture : Plate 100 µL of target cells (10,000 cells) per well in a 96-well U-bottom plate. Add 100 µL of effector cells at various E:T ratios (e.g., 10:1, 5:1, 2.5:1).
-
Controls :
-
Spontaneous Release : Target cells with media only.
-
Maximum Release : Target cells with 2% Triton X-100.
-
-
Incubation : Centrifuge the plate at 200 x g for 3 minutes and incubate for 4 hours at 37°C, 5% CO₂.
-
Measurement : Centrifuge the plate again. Transfer 100 µL of supernatant to a scintillation plate and measure radioactivity using a gamma counter.
-
Calculation : % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Flow Cytometry for Degranulation (CD107a) and IFN-γ Production
This assay simultaneously measures two key NK cell effector functions at a single-cell level.
-
Cell Preparation : Pre-treat isolated primary NK cells with this compound or vehicle control for 16-24 hours.
-
Assay Setup : In a 96-well U-bottom plate, combine 2x10⁵ NK cells with 2x10⁵ K562 target cells (1:1 ratio).
-
Reagent Addition : Immediately add an anti-CD107a antibody (e.g., clone H4A3) to the culture. Add Brefeldin A and Monensin (protein transport inhibitors) after the first hour of incubation.
-
Incubation : Incubate for 5 hours at 37°C, 5% CO₂.
-
Surface Staining : Wash cells and stain for surface markers (e.g., CD3, CD56) for 30 minutes at 4°C.
-
Fixation and Permeabilization : Fix and permeabilize cells using a commercial kit (e.g., Cytofix/Cytoperm).
-
Intracellular Staining : Stain for intracellular IFN-γ for 30 minutes at 4°C.
-
Data Acquisition : Wash cells and acquire data on a flow cytometer.
-
Analysis : Gate on live, singlet, CD3⁻CD56⁺ NK cells and quantify the percentage of cells positive for CD107a and/or IFN-γ.
Visualizing Workflows and Logic
Effective research planning requires a clear understanding of experimental sequences and underlying principles.
References
- 1. researchgate.net [researchgate.net]
- 2. Nurix Announces Initial NX-1607 Phase 1 Data Presented at the 37th Annual Meeting of the Society for Immunotherapy of Cancer (SITC) Demonstrating Targeted CBL-B Inhibition in Patients with Advanced Malignancies | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 3. Nurix Announces Initial NX-1607 Phase 1 Data Presented at the 37th Annual Meeting of the Society for Immunotherapy of Cancer (SITC) Demonstrating Targeted CBL-B Inhibition in Patients with Advanced Malignancies | Nasdaq [nasdaq.com]
- 4. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [repository.upenn.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Ternary Complex of PROTAC Cbl-b-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of target proteins through the ubiquitin-proteasome system. This guide focuses on PROTAC Cbl-b-IN-1, a molecule designed to target the E3 ubiquitin ligase Cbl-b for degradation. While specific quantitative data for the ternary complex of this compound is not yet publicly available, this document provides a comprehensive framework for its understanding. By examining its constituent components—a Cbl-b inhibitor and a Cereblon (CRBN) E3 ligase ligand—we delineate the anticipated mechanism of action. This guide furnishes detailed, generalized experimental protocols for the characterization of such ternary complexes, alongside illustrative data from well-studied PROTAC systems. Furthermore, we present visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper comprehension of the scientific principles underpinning this targeted protein degrader.
Introduction to this compound
This compound is a heterobifunctional molecule engineered to induce the degradation of the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) protein. Cbl-b is an E3 ubiquitin ligase that functions as a critical negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[1] By inhibiting Cbl-b, T-cell-mediated anti-tumor immune responses can be enhanced.
This compound is comprised of three key components:
-
A Cbl-b ligand: Cbl-b-IN-21, which serves as the "warhead" that specifically binds to Cbl-b.
-
An E3 ligase ligand: A derivative of lenalidomide, (3S)Lenalidomide-5-Br, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.
-
A chemical linker: Cbz-Pip-2C-Pip-C-Pip, which connects the Cbl-b ligand and the CRBN ligand.
The fundamental mechanism of action for this compound involves the formation of a ternary complex between Cbl-b, the PROTAC molecule, and the CRBN E3 ligase. This proximity induces the ubiquitination of Cbl-b by the CRBN E3 ligase complex, marking it for degradation by the proteasome.
The Ternary Complex: Core of the Mechanism
The formation and stability of the Cbl-b / this compound / CRBN ternary complex are paramount to its efficacy. The efficiency of this complex is often described by the concept of cooperativity (α) , which measures how the binding of one protein to the PROTAC affects the PROTAC's affinity for the other protein.
-
Positive Cooperativity (α > 1): The formation of a binary complex (e.g., PROTAC + Cbl-b) increases the affinity for the second protein (CRBN), leading to a more stable ternary complex.
-
Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second, resulting in a less stable ternary complex.
-
No Cooperativity (α = 1): The binding events are independent.
Quantitative Data on Ternary Complex Formation
While specific binding affinities and cooperativity values for the this compound ternary complex have not been found in the public domain, the following tables present illustrative data from other well-characterized PROTACs to provide a reference for the types of quantitative measurements that are crucial for evaluating a PROTAC's efficacy.
Table 1: Illustrative Binary and Ternary Complex Binding Affinities (KD) and Cooperativity (α) for Various PROTACs
| PROTAC | Target Protein | E3 Ligase | Binary KD (PROTAC to Target) (nM) | Binary KD (PROTAC to E3) (nM) | Ternary KD (nM) | Cooperativity (α) | Reference |
| MZ1 | Brd4BD2 | VHL | 1 | 29 | N/A | 15-26 | [2][3] |
| dBET6 | BRD4BD1 | CRBN | N/A | N/A | 0.6 | N/A | [4] |
| dBET6 | BRD4BD2 | CRBN | N/A | N/A | 0.2 | N/A | [4] |
| BRD-5110 | PPM1D | CRBN | 1 | ~3000 | N/A | N/A | [2] |
Note: KD values can vary based on the specific assay conditions. The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD.
Table 2: Binding Affinities of Lenalidomide and Derivatives to Cereblon (CRBN)
| Compound | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Lenalidomide | TR-FRET | 8.9 | 4.2 | [5] |
| Pomalidomide | TR-FRET | 6.4 | 3.0 | [5] |
| Thalidomide | TR-FRET | 22.4 | 10.6 | [5] |
| (S)-Thalidomide | TR-FRET | 11.0 | N/A | [5] |
| (R)-Thalidomide | TR-FRET | 200.4 | N/A | [5] |
Signaling Pathways
This compound Mechanism of Action
The following diagram illustrates the induced degradation of Cbl-b by this compound.
Cbl-b Signaling Pathway in T-Cells
Cbl-b is a key negative regulator of T-cell activation. The diagram below depicts a simplified overview of its role in the T-cell receptor (TCR) signaling pathway.
Experimental Protocols
The characterization of a PROTAC's ternary complex is a multi-step process involving various biophysical and cellular assays. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamics of binding interactions and determining cooperativity.
-
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).
-
Materials:
-
Purified Cbl-b protein
-
Purified CRBN E3 ligase complex
-
This compound
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Matched dialysis buffer
-
-
Protocol:
-
Binary Binding (PROTAC to CRBN):
-
Fill the ITC cell with CRBN solution (10-20 µM).
-
Fill the injection syringe with this compound solution (10-20 times the CRBN concentration).
-
Perform the titration and analyze the data using a one-site binding model to determine KD1.
-
-
Binary Binding (PROTAC to Cbl-b):
-
Fill the ITC cell with Cbl-b solution (10-20 µM).
-
Fill the injection syringe with this compound solution (10-20 times the Cbl-b concentration).
-
Perform the titration and analyze the data to determine KD2.
-
-
Ternary Binding (PROTAC to CRBN in the presence of Cbl-b):
-
Fill the ITC cell with a pre-saturated solution of CRBN and Cbl-b.
-
Fill the injection syringe with this compound.
-
Perform the titration and analyze the data to determine KD,ternary.
-
-
Cooperativity Calculation:
-
α = KD,binary / KD,ternary
-
-
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the kinetics (association and dissociation rates) of binding events.
-
Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) for binary and ternary complex formation.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Purified, tagged Cbl-b and CRBN proteins
-
This compound
-
Running buffer
-
-
Protocol:
-
Immobilization: Immobilize one of the proteins (e.g., CRBN) onto the sensor chip surface.
-
Binary Interaction Analysis: Flow a series of concentrations of the PROTAC over the immobilized protein surface to measure the binding kinetics.
-
Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein (Cbl-b) and varying concentrations of the PROTAC. Flow these solutions over the immobilized CRBN surface.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters for binary and ternary complex formation.
-
Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA)
AlphaLISA is a bead-based immunoassay that is well-suited for high-throughput screening of ternary complex formation.[6][7]
-
Objective: To detect and quantify the formation of the ternary complex in a high-throughput format.
-
Materials:
-
AlphaLISA-compatible microplate reader
-
Donor and Acceptor beads conjugated to antibodies or tags that recognize the proteins of interest (e.g., anti-His, anti-GST)
-
Tagged Cbl-b and CRBN proteins
-
This compound
-
Assay buffer
-
-
Protocol:
-
Reaction Setup: In a microplate, combine the tagged Cbl-b, tagged CRBN, and a dilution series of this compound.
-
Bead Addition: Add the corresponding Donor and Acceptor beads.
-
Incubation: Incubate the plate in the dark to allow for complex formation and bead association.
-
Signal Detection: Read the plate on an AlphaLISA-compatible reader. An increase in signal indicates the formation of the ternary complex.
-
Experimental and Logical Workflows
General PROTAC Development Workflow
The following diagram outlines the typical workflow for the development and characterization of a novel PROTAC.
Conclusion
The study of the ternary complex is central to the development of effective PROTACs. While specific quantitative data for this compound remains to be published, this guide provides a robust framework for its investigation. The detailed experimental protocols and illustrative data serve as a valuable resource for researchers aiming to characterize this and other PROTAC molecules. The visualization of the underlying signaling pathways and experimental workflows further aids in the conceptualization of the complex biological and chemical interactions at play. As research in this area progresses, a deeper understanding of the nuances of ternary complex formation will undoubtedly pave the way for the design of next-generation protein degraders with enhanced potency and selectivity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. SLAS2024 [slas2024.eventscribe.net]
Cbl-b as a Therapeutic Target in Oncology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Casitas B-lineage lymphoma-b (Cbl-b), an E3 ubiquitin ligase, has emerged as a critical intracellular immune checkpoint, playing a pivotal role in regulating the activation thresholds of key anti-tumor immune cells, primarily T-cells and Natural Killer (NK) cells. Its function as a negative regulator of immune responses has positioned it as a compelling therapeutic target in oncology. Pharmacological inhibition of Cbl-b presents a novel strategy to unleash the full potential of the immune system against malignancies, potentially overcoming resistance to existing immunotherapies. This guide provides a comprehensive overview of Cbl-b's role in cancer, the preclinical validation of its inhibitors, detailed experimental protocols for its study, and a look into the future of Cbl-b-targeted therapies.
The Core Rationale: Cbl-b as a Gatekeeper of Immune Activation
Cbl-b, also known as RNF56, is a RING finger E3 ubiquitin ligase that is predominantly expressed in immune cells. Its primary function is to negatively regulate signaling pathways downstream of immune receptors, thereby maintaining immune homeostasis and preventing autoimmunity.[1] In the context of cancer, this function can be detrimental, as it dampens the anti-tumor immune response.
Cbl-b exerts its inhibitory effects through the ubiquitination and subsequent degradation or functional alteration of key signaling proteins.[1] In T-cells, Cbl-b is a crucial gatekeeper of the CD28 co-stimulatory pathway, which is essential for full T-cell activation.[2] In the absence of strong co-stimulation, Cbl-b ubiquitinates downstream targets like the p85 subunit of PI3K, PLC-γ1, and PKC-θ, effectively raising the threshold for T-cell activation and promoting a state of anergy or tolerance. Similarly, in NK cells, Cbl-b is involved in the negative regulation of their activation and cytotoxic functions.[2]
Genetic knockout studies in mice have provided compelling evidence for the role of Cbl-b in tumor immunity. Cbl-b deficient mice demonstrate spontaneous rejection of various transplanted tumors and exhibit enhanced anti-tumor immunity, driven by hyperactive CD8+ T-cells and NK cells.[3][4] These findings have spurred the development of small molecule inhibitors aimed at pharmacologically recapitulating this genetic phenotype.
Preclinical Validation of Cbl-b Inhibitors
A growing number of small molecule Cbl-b inhibitors are in preclinical and clinical development, with promising results in various cancer models. These inhibitors are designed to allosterically lock Cbl-b in an inactive conformation, thereby preventing its E3 ligase activity.
In Vitro Potency and Cellular Activity
The potency of Cbl-b inhibitors is typically assessed through biochemical assays measuring the inhibition of Cbl-b's E3 ligase activity and cellular assays evaluating the enhancement of T-cell and NK-cell function.
| Inhibitor | Target | Assay Type | IC50 / EC50 | Key Findings | Reference |
| NX-1607 | Cbl-b | HTRF Assay | IC50: Low nanomolar | Effectively inhibits Cbl-b activity. | [5] |
| Cbl-b | T-cell IL-2 Production | EC50: 0.13 µM | Enhances T-cell activation and cytokine production. | [6] | |
| NTX-801 | Cbl-b | Biochemical/Cellular | IC50: < 5 nM | Potently inhibits Cbl-b and enhances T-cell and NK-cell activation. | [3] |
| ZM-8026 | Cbl-b | T-cell Activation | EC50: < 0.1 µM (for high activation) | Sustained T-cell activation with sufficient concentration and incubation. | [7] |
| HST-1011 | Cbl-b | Target Affinity | 0.031 nM | High-affinity binding and potent in vitro activity. | [8] |
In Vivo Efficacy in Syngeneic Mouse Models
The anti-tumor activity of Cbl-b inhibitors is evaluated in immunocompetent syngeneic mouse models, which allow for the assessment of immune-mediated therapeutic effects.
| Inhibitor | Tumor Model | Dosing Regimen | Key Findings | Reference |
| NX-1607 | CT26 (Colon Carcinoma) | 30 mg/kg, PO, QD | 71% Tumor Growth Inhibition (TGI); effect abrogated by CD8+ T-cell or NK-cell depletion. | [9] |
| 4T1 (Breast Cancer) | 30 mg/kg, PO, QD | Significant reduction in lung metastases. | [9] | |
| NTX-801 | CT26 (Colon Carcinoma) | Not specified | Robust and statistically significant tumor growth inhibition. | [3][10] |
| ZM-8026 | Syngeneic Models | Not specified | >70% TGI in at least two models; complete tumor regression in 6/8 mice when combined with anti-PD1 in CT26 model. | [7] |
Key Signaling Pathways Regulated by Cbl-b
The inhibitory function of Cbl-b is mediated through its interaction with and regulation of multiple signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of Cbl-b inhibitors.
T-Cell Receptor (TCR) and CD28 Co-stimulatory Signaling
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nimbustx.com [nimbustx.com]
- 4. researchgate.net [researchgate.net]
- 5. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nurixtx.com [nurixtx.com]
- 7. researchgate.net [researchgate.net]
- 8. hotspotthera.com [hotspotthera.com]
- 9. nurixtx.com [nurixtx.com]
- 10. nimbustx.com [nimbustx.com]
Methodological & Application
Cell-Based Assays for Measuring Cbl-b Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of common cell-based methodologies to monitor the degradation of Casitas B-lineage lymphoma-b (Cbl-b), an E3 ubiquitin ligase that plays a critical role in regulating immune responses.[1][2] Accurate measurement of Cbl-b degradation is essential for understanding its function and for the development of therapeutics targeting the Cbl-b pathway.[3]
Cbl-b negatively regulates T-cell activation and is a key checkpoint in maintaining immune homeostasis.[4][5][6] Its degradation is a crucial event that allows for a robust immune response. Cbl-b itself is targeted for degradation through ubiquitination, a process that can be influenced by various signaling pathways, such as those initiated by T-cell receptor (TCR) and CD28 co-stimulation.[1][4] Several methods can be employed to study the dynamics of Cbl-b protein levels within a cellular context, each with its own advantages and limitations.
This document outlines protocols for Western blotting, cycloheximide (B1669411) chase assays, pulse-chase analysis, and siRNA-mediated knockdown to assess Cbl-b degradation. Additionally, it provides an overview of advanced techniques such as TR-FRET and Lumit™ immunoassays that can be adapted for cell-based formats to measure Cbl-b ubiquitination, a prerequisite for its degradation.
Cbl-b Signaling and Degradation Pathway
Cbl-b, as an E3 ubiquitin ligase, facilitates the transfer of ubiquitin to target proteins, marking them for proteasomal or lysosomal degradation.[2][3][4] The activity and stability of Cbl-b are tightly regulated by post-translational modifications, including phosphorylation and ubiquitination.[1][4] Upon T-cell activation, Cbl-b is recruited to signaling complexes where it can be phosphorylated, leading to its own ubiquitination and subsequent degradation by the proteasome.[1][4] This feedback loop is a critical mechanism for fine-tuning immune responses.
Experimental Protocols
Western Blotting for Cbl-b Protein Levels
Western blotting is a fundamental technique to determine the relative abundance of Cbl-b protein in cell lysates.
Protocol:
-
Sample Preparation:
-
Culture cells to the desired confluency and apply experimental treatments.
-
Wash cells twice with ice-cold PBS.[7]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8] Use approximately 1 mL of lysis buffer per 1x10^7 cells.[7]
-
Incubate on ice for 30 minutes with occasional vortexing.[8]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane. For PVDF, pre-wet the membrane in methanol.[9]
-
Perform a wet transfer at 100V for 1-2 hours or a semi-dry transfer according to the manufacturer's instructions.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody against Cbl-b (e.g., 1:1000 dilution) overnight at 4°C.[10]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 to 1:20,000 dilution) for 1 hour at room temperature.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify band intensities using software like ImageJ. Normalize Cbl-b band intensity to a loading control (e.g., β-actin or GAPDH).
-
Cycloheximide (CHX) Chase Assay
This assay measures the half-life of Cbl-b by inhibiting new protein synthesis with cycloheximide and observing the decrease in Cbl-b levels over time.[11][12]
Protocol:
-
Cell Treatment:
-
Sample Analysis:
-
Prepare cell lysates and perform Western blotting for Cbl-b as described in Protocol 1.
-
-
Data Analysis:
-
Quantify Cbl-b band intensities at each time point and normalize to the 0-hour time point.
-
Plot the relative Cbl-b levels against time to determine the protein's half-life.
-
Pulse-Chase Analysis
A more direct method to measure protein degradation, this technique involves metabolic labeling of newly synthesized proteins with radioactive amino acids followed by a "chase" with non-radioactive amino acids.[16][17][18]
Protocol:
-
Cell Labeling (Pulse):
-
Chase:
-
Remove the labeling medium and wash the cells.
-
Add complete medium containing an excess of non-radioactive methionine and cysteine.
-
Collect cell samples at various time points during the chase (e.g., 0, 1, 2, 4, 8 hours).
-
-
Immunoprecipitation and Analysis:
-
Lyse the cells at each time point.
-
Immunoprecipitate Cbl-b from the lysates using a specific antibody.
-
Resolve the immunoprecipitated proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled Cbl-b.
-
Quantify the band intensities to determine the rate of Cbl-b degradation.
-
siRNA-Mediated Knockdown of Cbl-b
Protocol:
-
siRNA Transfection:
-
Seed cells to be 30-50% confluent on the day of transfection.
-
-
Post-Transfection:
-
Functional Assays:
-
Perform downstream functional assays to assess the impact of Cbl-b knockdown on cellular processes of interest.
-
Quantitative Data Summary
| Assay | Key Reagents & Concentrations | Incubation Times |
| Western Blotting | Primary anti-Cbl-b antibody: 1:1000 | Primary antibody: Overnight at 4°C |
| HRP-conjugated secondary antibody: 1:5000 - 1:20,000 | Secondary antibody: 1 hour at room temperature | |
| Blocking buffer: 5% non-fat milk or 3% BSA in TBST | Blocking: 1 hour at room temperature | |
| Cycloheximide Chase | Cycloheximide (CHX): 50-100 µg/mL | Chase period: 0 - 8 hours (or longer, depending on protein stability) |
| Pulse-Chase | [35S]-methionine/cysteine | Pulse: 10-30 minutes |
| Non-radioactive methionine/cysteine (excess) | Chase: 0 - 8 hours (or as needed) | |
| siRNA Knockdown | Cbl-b specific siRNA: ~100-200 pmol | Post-transfection: 24-72 hours |
Advanced and High-Throughput Assays
For drug discovery and high-throughput screening, several in vitro and cell-based assays can be employed to measure Cbl-b activity, which is often a prelude to its degradation.
-
TR-FRET Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can measure Cbl-b auto-ubiquitination.[5] These assays are homogeneous (no-wash) and suitable for high-throughput screening.[5] They typically use a terbium-labeled anti-tag antibody (e.g., anti-GST) and a fluorescently labeled ubiquitin to detect the ubiquitination of a tagged Cbl-b protein.[5]
-
Lumit™ Immunoassays: This technology uses a bioluminescent-based approach to detect protein-protein interactions.[24] It can be adapted to measure the interaction between Cbl-b and ubiquitin by using antibodies conjugated to NanoBiT® subunits.[24] This provides a sensitive and quantitative measure of Cbl-b ubiquitination in a simple, no-wash format.[24]
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to verify the engagement of small molecule inhibitors with Cbl-b in a cellular context by measuring changes in the protein's thermal stability.[25]
These advanced assays, while often performed in a cell-free system, can be adapted to use cell lysates, providing a powerful platform for screening compounds that modulate Cbl-b stability and function.
References
- 1. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 6. uniprot.org [uniprot.org]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Cbl-b Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 12. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Ubiquitin E3 Ligase c-Cbl Is a Host Negative Regulator of Nef Protein of HIV-1 [frontiersin.org]
- 14. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ubiquitin Ligases CBL and CBL-B Maintain the Homeostasis and Immune Quiescence of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 17. Pulse-chase analysis to measure protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pulse-Chase Labeling Techniques for the Analysis of Protein Maturation and Degradation | Springer Nature Experiments [experiments.springernature.com]
- 19. research-portal.uu.nl [research-portal.uu.nl]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Adoptive transfer of siRNA Cblb-silenced CD8+ T lymphocytes augments tumor vaccine efficacy in a B16 melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. promega.com [promega.com]
- 25. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Western Blot Analysis of Cbl-b Levels Following PROTAC Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that plays a critical role as a negative regulator in the immune system.[1][2][3] It is involved in downregulating signaling from various immune cell receptors, thereby setting the activation threshold for T cells and other immune cells.[1][3][4] Due to its role in suppressing anti-tumor immunity, Cbl-b has emerged as a promising therapeutic target in immuno-oncology.[2][5]
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest.[6][7][8] A PROTAC is a heterobifunctional molecule with one end that binds to the target protein (in this case, Cbl-b) and another end that recruits an E3 ubiquitin ligase.[6][7][8] This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[6][8]
Western blotting is a fundamental and widely used technique to quantify the reduction in target protein levels following PROTAC treatment.[6][9] This application note provides a detailed protocol for performing Western blot analysis to assess the degradation of Cbl-b induced by a specific PROTAC.
Signaling Pathway and Mechanism of Action
Cbl-b negatively regulates T-cell activation by targeting key signaling proteins for ubiquitination and subsequent degradation.[1][4] PROTACs targeting Cbl-b are designed to induce its self-degradation, thereby removing this negative regulatory brake and enhancing immune cell activation. The PROTAC molecule forms a ternary complex with Cbl-b and another E3 ligase (e.g., Cereblon or VHL), leading to the ubiquitination and proteasomal degradation of Cbl-b itself.
Caption: PROTAC-mediated degradation of Cbl-b.
Quantitative Data Summary
The efficacy of a Cbl-b targeting PROTAC is typically assessed by measuring the reduction in Cbl-b protein levels across different concentrations and time points. The key metrics derived from this analysis are the DC50 (the concentration of PROTAC that results in 50% degradation) and the Dmax (the maximum percentage of protein degradation achieved).[6]
Table 1: Dose-Dependent Degradation of Cbl-b by PROTAC-X in Jurkat Cells (24h Treatment)
| PROTAC-X Conc. (nM) | Cbl-b Level (Normalized to Loading Control) | % Degradation (Relative to Vehicle) |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 50 | 0.23 | 77% |
| 100 | 0.11 | 89% |
| 500 | 0.09 | 91% |
| 1000 | 0.10 | 90% |
Table 2: Time-Course of Cbl-b Degradation by 100 nM PROTAC-X in Jurkat Cells
| Treatment Time (hours) | Cbl-b Level (Normalized to Loading Control) | % Degradation (Relative to Vehicle at t=0) |
| 0 | 1.00 | 0% |
| 2 | 0.78 | 22% |
| 4 | 0.55 | 45% |
| 8 | 0.29 | 71% |
| 16 | 0.14 | 86% |
| 24 | 0.11 | 89% |
Experimental Protocols
This section provides a detailed protocol for the Western blot analysis of Cbl-b levels in a human T-cell line (e.g., Jurkat) following treatment with a Cbl-b targeting PROTAC.
Materials and Reagents
-
Cell Line: Human Jurkat T-cell line.
-
PROTAC Compound: Cbl-b targeting PROTAC (e.g., PROTAC-X) stock solution in DMSO.
-
Control Compounds: DMSO (vehicle control).
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Buffers:
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.
-
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels, running buffer.
-
Transfer System: PVDF or nitrocellulose membranes, transfer buffer.
-
Antibodies:
-
Primary Antibody: Rabbit anti-Cbl-b antibody.
-
Loading Control Antibody: Mouse anti-GAPDH or Rabbit anti-β-actin antibody.
-
Secondary Antibodies: HRP-conjugated goat anti-rabbit IgG and/or HRP-conjugated goat anti-mouse IgG.
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging: Chemiluminescence imaging system.
Experimental Workflow Diagram
Caption: Western blot experimental workflow.
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Seed Jurkat cells in 6-well plates at a density that will result in approximately 1-2 x 10^6 cells/well at the time of harvest.
-
Allow cells to grow for 24 hours.
-
Treat cells with varying concentrations of the Cbl-b PROTAC (e.g., 0, 1, 10, 50, 100, 500, 1000 nM) for a specified time (e.g., 24 hours).[10]
-
Include a vehicle-only control (e.g., 0.1% DMSO).[6]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, transfer cells to centrifuge tubes and pellet at 500 x g for 5 minutes.
-
Aspirate the medium and wash the cell pellet once with ice-cold PBS.[10]
-
Add 100-200 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each cell pellet and resuspend.
-
Incubate on ice for 30 minutes with occasional vortexing.[6]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[10]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X or 6X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[6]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein molecular weight marker in one lane.[10]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[6][10]
-
Incubate the membrane with the primary antibody against Cbl-b, diluted in blocking buffer, overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.[6]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for the loading control (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[10]
-
Capture the chemiluminescent signal using an imaging system.[6]
-
Quantify the intensity of the bands using densitometry software.
-
Normalize the Cbl-b protein signal to the corresponding loading control signal for each lane.[6]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.[6]
-
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC: A Sword Sharpened for 20 Years, Cracking the “Undruggable” Targets in Cancer! - Kyinno Bio [kyinno.com]
- 9. selvita.com [selvita.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Xenograft Models: Testing PROTAC Cbl-b-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC Cbl-b-IN-1 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the E3 ubiquitin ligase Cbl-b. Cbl-b is a key negative regulator of T-cell activation and has emerged as a promising therapeutic target in immuno-oncology.[1][2][3] By targeting Cbl-b for degradation, this compound aims to enhance anti-tumor immunity. This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound using xenograft models.
Cbl-b negatively regulates T-cell activation and anti-tumor immunity.[1][4] Its inhibition can lead to enhanced T-cell and NK-cell mediated tumor killing.[4] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6] This technology offers a novel therapeutic modality for targeting proteins like Cbl-b.[7]
Due to the novelty of this compound, specific in vivo xenograft data is not yet extensively published. The following protocols and data tables are presented as a representative guide based on established methodologies for in vivo studies of other PROTACs and Cbl-b inhibitors.[8][9][10]
Data Presentation
Table 1: Representative In Vivo Efficacy of a Cbl-b Targeting PROTAC in a Syngeneic Mouse Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily, p.o. | 1500 ± 150 | - |
| This compound | 10 | Daily, p.o. | 850 ± 90 | 43 |
| This compound | 30 | Daily, p.o. | 400 ± 55 | 73 |
| Anti-PD-1 Antibody | 5 | Twice weekly, i.p. | 950 ± 110 | 37 |
| This compound + Anti-PD-1 | 30 + 5 | Daily (p.o.) + Twice weekly (i.p.) | 150 ± 30 | 90 |
Note: This data is illustrative and intended to represent potential outcomes.
Table 2: Pharmacodynamic Analysis of Cbl-b Levels in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Time Point | Cbl-b Protein Level (% of Vehicle) |
| Vehicle Control | - | 24h post last dose | 100 |
| This compound | 30 | 24h post last dose | 15 |
Note: This data is illustrative and intended to represent potential outcomes.
Signaling Pathways and Mechanisms
Cbl-b Signaling Pathway in T-Cell Regulation
Cbl-b is an E3 ubiquitin ligase that plays a crucial role in establishing the threshold for T-cell activation. In the absence of co-stimulation, Cbl-b ubiquitinates key signaling proteins downstream of the T-cell receptor (TCR), leading to their degradation and the suppression of T-cell responses. By degrading Cbl-b, this compound can lower this activation threshold, leading to a more robust anti-tumor immune response.
Caption: Cbl-b negatively regulates T-cell activation.
Mechanism of Action for this compound
This compound is a bifunctional molecule composed of a ligand that binds to Cbl-b, a linker, and a ligand that recruits an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of Cbl-b.
Caption: this compound mechanism of action.
Experimental Protocols
Protocol 1: In Vivo Xenograft/Syngeneic Tumor Model
This protocol outlines the establishment of a tumor model and subsequent treatment with this compound. For an immune-competent model to assess immuno-oncology agents, a syngeneic model (e.g., MC38 or CT26 in C57BL/6 or BALB/c mice, respectively) is recommended.
-
Cell Culture and Implantation:
-
Culture a suitable cancer cell line (e.g., MC38 for a syngeneic model) in appropriate media.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel.[8]
-
Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells in a volume of 100-200 µL into the flank of 6-8 week old immunocompetent mice.[10]
-
-
Tumor Growth and Randomization:
-
PROTAC Formulation and Administration:
-
Prepare this compound in an appropriate vehicle for the chosen route of administration (e.g., oral gavage or intraperitoneal injection). A common vehicle for oral administration is 0.5% methylcellulose (B11928114) in water.[8][10]
-
Administer the PROTAC at the desired dose(s) and schedule (e.g., once daily). The vehicle is administered to the control group.[8]
-
-
Monitoring and Endpoint Analysis:
Experimental Workflow Diagram
Caption: In vivo xenograft/syngeneic study workflow.
Protocol 2: Western Blot for Cbl-b Degradation
This protocol is for assessing the in-tumor degradation of Cbl-b following PROTAC treatment.
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[8]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with a primary antibody against Cbl-b and a loading control (e.g., β-actin or GAPDH).[8]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 3: Immunohistochemistry (IHC) for Cbl-b
This protocol is for visualizing the expression and localization of Cbl-b within the tumor tissue.
-
Tissue Preparation:
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.[8]
-
Cut 4-5 µm sections and mount on slides.
-
-
Staining:
-
Analysis:
-
Analyze slides under a microscope to assess Cbl-b protein expression and localization within the tumor tissue.[8]
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in in vivo xenograft or syngeneic models. These studies are critical for determining the efficacy, pharmacodynamics, and potential therapeutic utility of this novel immuno-oncology agent. Researchers should adapt and optimize these protocols based on the specific characteristics of their experimental systems.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Frontiers | The E3 Ubiquitin Ligase Cbl-b Predicts Favorable Prognosis in Breast Cancer [frontiersin.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Co-immunoprecipitation Assays for Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ternary Complex Co-Immunoprecipitation
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions (PPIs) in their native cellular environment.[1] While standard Co-IP is effective for identifying binary interactions, the study of ternary complexes, which involve three or more interacting proteins, requires more specialized approaches.[2] The formation of ternary complexes is crucial in many cellular processes, including signal transduction, and is a key mechanism of action for novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.[3] Therefore, robust methods to detect and quantify the formation of these complexes are essential for both basic research and drug development.
This document provides detailed application notes and experimental protocols for performing Co-IP assays to study ternary complex formation, with a focus on sequential immunoprecipitation and quantitative analysis.
Principles of Ternary Complex Co-Immunoprecipitation
The fundamental principle of Co-IP involves using an antibody to specifically pull down a protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").[1] To provide evidence for a ternary complex (e.g., Protein A-Protein B-Protein C), one can perform a standard Co-IP targeting one component (e.g., Protein A) and then detect the other two components (Protein B and Protein C) in the immunoprecipitate by Western blotting.
However, a more rigorous method to demonstrate a stable ternary complex is sequential immunoprecipitation (sequential Co-IP or Re-IP) .[4] In this technique, the entire complex is first immunoprecipitated using an antibody against one component. The complex is then eluted under non-denaturing conditions and subjected to a second immunoprecipitation using an antibody against a second component of the putative complex.[4] The final eluate is then analyzed for the presence of the third component.
Applications in Research and Drug Development
-
Mapping Protein Interaction Networks: Elucidating the components of multi-protein complexes to understand cellular machinery.
-
Validating Drug-Target Engagement: Confirming that a drug induces the formation of a specific ternary complex, which is a critical step in the development of molecular glues and PROTACs.[3]
-
Understanding Disease Mechanisms: Investigating how disease-causing mutations may disrupt or aberrantly stabilize ternary complex formation.
-
Screening for Small Molecule Stabilizers or Disruptors: Identifying compounds that can modulate the formation of a ternary complex for therapeutic purposes.[5]
Data Presentation: Quantitative Analysis of Ternary Complex Formation
Quantitative analysis of Co-IP results is crucial for comparing the effects of different conditions, such as the presence or absence of a small molecule stabilizer.[6] A common method for quantification is the densitometry analysis of Western blot bands.[6] The tables below present hypothetical quantitative data from a standard Co-IP and a sequential Co-IP experiment designed to test the formation of a ternary complex (Protein A, Protein B, and Protein C) induced by a small molecule.
Table 1: Quantitative Analysis of Standard Co-Immunoprecipitation
| Condition | IP Antibody | Western Blot Target | Input (Relative Densitometry Units) | IP Eluate (Relative Densitometry Units) | Fold Enrichment (IP/Input) |
| Vehicle (DMSO) | Anti-Protein A | Protein A | 100 | 85 | 0.85 |
| Protein B | 100 | 15 | 0.15 | ||
| Protein C | 100 | 5 | 0.05 | ||
| Small Molecule | Anti-Protein A | Protein A | 100 | 88 | 0.88 |
| Protein B | 100 | 75 | 0.75 | ||
| Protein C | 100 | 68 | 0.68 | ||
| Vehicle (DMSO) | IgG Control | Protein A | 100 | 2 | 0.02 |
| Protein B | 100 | 1 | 0.01 | ||
| Protein C | 100 | 0.5 | 0.005 | ||
| Small Molecule | IgG Control | Protein A | 100 | 3 | 0.03 |
| Protein B | 100 | 1.5 | 0.015 | ||
| Protein C | 100 | 0.8 | 0.008 |
Table 2: Quantitative Analysis of Sequential Co-Immunoprecipitation
| Condition | 1st IP Antibody | 2nd IP Antibody | Western Blot Target | 1st Eluate (Relative Densitometry Units) | 2nd Eluate (Relative Densitometry Units) |
| Vehicle (DMSO) | Anti-Protein A | Anti-Protein B | Protein C | 12 | 1 |
| Small Molecule | Anti-Protein A | Anti-Protein B | Protein C | 70 | 55 |
| Vehicle (DMSO) | Anti-Protein A | IgG Control | Protein C | 12 | 0.5 |
| Small Molecule | Anti-Protein A | IgG Control | Protein C | 70 | 0.8 |
Mandatory Visualization
Caption: A hypothetical signaling pathway where a small molecule stabilizes the formation of a ternary complex, leading to an enhanced cellular response.
References
- 1. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 2. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cooperativity basis for small-molecule stabilization of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of T-Cell Activation Markers
Audience: Researchers, scientists, and drug development professionals.
Introduction
T-lymphocytes (T-cells) are critical components of the adaptive immune system, orchestrating immune responses against pathogens and malignant cells.[1][2] Upon recognition of specific antigens presented by antigen-presenting cells (APCs), naive T-cells undergo a complex process of activation, proliferation, and differentiation into effector and memory cells.[1] This activation is characterized by a cascade of intracellular signaling events and the differential expression of various cell surface and intracellular molecules known as activation markers.
Flow cytometry is a powerful and indispensable technique for the multi-parametric analysis of T-cell activation at the single-cell level.[3][4][5] It allows for the simultaneous quantification of cell surface and intracellular proteins, providing detailed insights into the activation state, proliferation, cytokine production, and differentiation of T-cell subsets.[1][3][6] This application note provides detailed protocols for the analysis of T-cell activation markers by flow cytometry, including T-cell isolation, stimulation, and staining, along with data interpretation guidelines.
T-Cell Activation Markers
The activation of T-cells is a dynamic process accompanied by changes in the expression of several key markers. The choice of markers depends on the specific aspect of T-cell activation being investigated (early, intermediate, or late activation) and the T-cell subset of interest (e.g., CD4+ helper T-cells or CD8+ cytotoxic T-cells).
Common T-Cell Activation Markers:
| Marker (CD) | Protein Name | Function & Expression Kinetics | T-Cell Subset |
| CD69 | C-type lectin domain family 2 member C | Early activation marker. Expressed within hours of activation, involved in lymphocyte proliferation and function. Its expression can be transient.[7][8] | CD4+ and CD8+ |
| CD25 | Interleukin-2 receptor alpha chain (IL-2Rα) | Early to intermediate activation marker. High-affinity IL-2 receptor component, crucial for T-cell proliferation and differentiation. Also a key marker for regulatory T-cells (Tregs).[6][7][9][10] | CD4+ and CD8+ |
| CD71 | Transferrin receptor protein 1 (TfR1) | Intermediate to late activation marker. Involved in iron uptake, which is essential for cell proliferation. Expression increases significantly upon T-cell activation.[7][9] | CD4+ and CD8+ |
| HLA-DR | Major histocompatibility complex, class II, DR | Late activation marker. A component of the MHC class II complex, its expression on T-cells is a hallmark of prolonged activation.[7][9][11] | Primarily CD4+, can be expressed on CD8+ |
| CD137 (4-1BB) | Tumor necrosis factor receptor superfamily, member 9 | Co-stimulatory molecule expressed after activation, promotes T-cell survival and memory formation.[8] | CD4+ and CD8+ |
| CD154 (CD40L) | CD40 ligand | Expressed on activated CD4+ T-cells, crucial for B-cell help and activation of APCs.[12] | CD4+ |
| PD-1 (CD279) | Programmed cell death protein 1 | Inhibitory receptor upregulated on activated T-cells to regulate immune responses and prevent autoimmunity. A marker of T-cell exhaustion in chronic stimulation contexts.[6] | CD4+ and CD8+ |
| CTLA-4 (CD152) | Cytotoxic T-lymphocyte-associated protein 4 | Inhibitory receptor that negatively regulates T-cell activation by competing with CD28 for binding to B7 ligands.[9] | CD4+ and CD8+ |
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in heparin or EDTA tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
RPMI 1640 medium
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube, avoiding mixing.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets).
-
Collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs by adding 3-4 volumes of PBS and centrifuging at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in RPMI 1640 supplemented with 10% FBS.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
Protocol 2: T-Cell Stimulation
T-cell activation can be induced using various stimuli. The choice of stimulation method depends on the research question.
A. Pharmacological Stimulation (PMA and Ionomycin) This method provides a strong, non-specific activation of T-cells.[13][14]
Materials:
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
PBMCs at 1 x 10^6 cells/mL in complete RPMI medium
-
Cell culture plates
Procedure:
-
Plate 1 x 10^6 PBMCs per well in a 96-well plate.
-
Add PMA to a final concentration of 25-50 ng/mL and Ionomycin to a final concentration of 0.5-1 µg/mL.
-
Incubate the cells in a humidified 37°C, 5% CO2 incubator for the desired time (e.g., 4-6 hours for early activation markers like CD69, or 24-72 hours for later markers).
-
Include an unstimulated control (cells with no PMA/Ionomycin).
B. Antibody-Mediated Stimulation (Anti-CD3 and Anti-CD28) This method mimics the physiological activation of T-cells through the T-cell receptor (TCR) and co-stimulatory pathways.[13][14][15]
Materials:
-
Plate-bound or soluble anti-CD3 antibody
-
Soluble anti-CD28 antibody
-
PBMCs at 1 x 10^6 cells/mL in complete RPMI medium
-
Cell culture plates
Procedure:
-
For plate-bound stimulation: Coat the wells of a 96-well plate with anti-CD3 antibody (1-10 µg/mL in sterile PBS) overnight at 4°C or for 2 hours at 37°C. Wash the wells with PBS to remove unbound antibody.
-
Resuspend PBMCs in complete RPMI medium containing soluble anti-CD28 antibody (1-5 µg/mL).
-
Add the cell suspension to the anti-CD3 coated wells.
-
For soluble stimulation: Add soluble anti-CD3 (1-10 µg/mL) and anti-CD28 (1-5 µg/mL) antibodies directly to the cell suspension.
-
Incubate the cells in a humidified 37°C, 5% CO2 incubator for the desired time.
-
Include an unstimulated control (cells with no antibodies).
Protocol 3: Staining for Flow Cytometry
Materials:
-
Stimulated and unstimulated PBMCs
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD25, HLA-DR)
-
Fixation/Permeabilization buffer (for intracellular staining)
-
Fluorochrome-conjugated antibodies against intracellular markers (e.g., cytokines, transcription factors)
-
Flow cytometer
Procedure for Surface Staining:
-
Harvest the cells and transfer them to FACS tubes.
-
Wash the cells with flow cytometry staining buffer and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in the residual volume.
-
Add the antibody cocktail for surface markers. The optimal concentration of each antibody should be predetermined by titration.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with flow cytometry staining buffer.
-
Resuspend the cells in an appropriate volume of staining buffer for acquisition on the flow cytometer.
Procedure for Intracellular Staining (e.g., for Cytokines):
-
Perform surface staining as described above.
-
After the final wash, resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with permeabilization buffer.
-
Add the antibody cocktail for intracellular markers diluted in permeabilization buffer.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in staining buffer for acquisition.
Data Presentation
The following tables summarize hypothetical quantitative data for T-cell activation marker expression following stimulation.
Table 1: Percentage of Activated CD4+ T-Cells
| Stimulation | % CD69+ of CD4+ | % CD25+ of CD4+ | % HLA-DR+ of CD4+ |
| Unstimulated | 1.5% | 5.2% | 2.1% |
| Anti-CD3/CD28 (24h) | 85.3% | 78.9% | 15.4% |
| PMA/Ionomycin (24h) | 92.1% | 88.6% | 20.7% |
| Unstimulated (72h) | 1.8% | 6.1% | 2.5% |
| Anti-CD3/CD28 (72h) | 45.6% | 90.2% | 65.8% |
| PMA/Ionomycin (72h) | 55.3% | 93.5% | 72.3% |
Table 2: Percentage of Activated CD8+ T-Cells
| Stimulation | % CD69+ of CD8+ | % CD25+ of CD8+ | % HLA-DR+ of CD8+ |
| Unstimulated | 0.8% | 2.1% | 1.5% |
| Anti-CD3/CD28 (24h) | 88.7% | 75.4% | 12.3% |
| PMA/Ionomycin (24h) | 95.2% | 82.1% | 18.9% |
| Unstimulated (72h) | 1.1% | 2.5% | 1.8% |
| Anti-CD3/CD28 (72h) | 40.2% | 88.9% | 60.1% |
| PMA/Ionomycin (72h) | 50.7% | 91.3% | 68.7% |
Mandatory Visualizations
T-Cell Activation Signaling Pathway
Caption: Simplified T-cell activation signaling pathway.
Experimental Workflow for T-Cell Activation Analysis
References
- 1. synapse.koreamed.org [synapse.koreamed.org]
- 2. beckman.com [beckman.com]
- 3. cd-genomics.com [cd-genomics.com]
- 4. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. agilent.com [agilent.com]
- 7. Flow cytometric analysis of activation markers on stimulated T cells and their correlation with cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. T cell - Wikipedia [en.wikipedia.org]
- 10. biocompare.com [biocompare.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. assaygenie.com [assaygenie.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. 抗CD3と抗CD28によるT細胞の活性化 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) in Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for determining and quantifying the interaction between a drug and its protein target within the complex environment of a cell.[1][2] This method is predicated on the principle of ligand-induced thermal stabilization; when a small molecule binds to a protein, it generally increases the protein's resistance to heat-induced denaturation.[3][4] By measuring the amount of soluble protein remaining after a heat challenge, CETSA provides direct evidence of target engagement in a physiologically relevant setting, without the need for modification of the compound or the protein.[5][6] This capability is crucial throughout the drug discovery pipeline, from initial hit validation and lead optimization to preclinical and clinical studies, as it helps to confirm that a compound reaches and interacts with its intended target in situ.[2][7]
CETSA can be performed in various formats, including the classic Western blot-based method for single-target analysis, high-throughput (HT-CETSA) formats utilizing technologies like AlphaLISA for screening purposes, and proteome-wide analysis using mass spectrometry (MS-CETSA or Thermal Proteome Profiling) for unbiased target and off-target identification.[8][9][10]
Key Concepts
-
Target Engagement: The direct physical interaction of a drug molecule with its intended protein target within a cell.
-
Thermal Stability: A protein's resistance to unfolding and aggregation when subjected to heat.
-
Melting Temperature (Tm) or Aggregation Temperature (Tagg): The temperature at which 50% of a protein is denatured.
-
Thermal Shift (ΔTm): The change in the melting temperature of a target protein in the presence of a ligand compared to its absence. A positive shift typically indicates stabilization and target engagement.
-
Isothermal Dose-Response Fingerprint (ITDRF): An experiment performed at a constant temperature to determine the concentration-dependent stabilization of a target protein by a compound, allowing for the calculation of an EC50 value for target engagement.[11]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow of the CETSA method and its application in studying specific signaling pathways.
CETSA Experimental Workflow
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
STAT3 Signaling Pathway Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. CETSA [cetsa.org]
- 3. benchchem.com [benchchem.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.co.jp [revvity.co.jp]
- 7. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elrig.org [elrig.org]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In Vivo Evaluation of PROTAC Cbl-b-IN-1
For Research Use Only
Introduction
PROTAC Cbl-b-IN-1 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene b (Cbl-b). Cbl-b is a key negative regulator of immune cell activation, particularly in T cells and NK cells.[1][2] By targeting Cbl-b for degradation, this compound is expected to lower the activation threshold of these immune cells, thereby enhancing anti-tumor immunity. These application notes provide a comprehensive overview and generalized protocols for the in vivo evaluation of this compound in animal models.
Note: As of the last update, specific in vivo studies for this compound have not been extensively published in peer-reviewed literature. The following protocols are based on general methodologies for in vivo PROTAC evaluation and the known immunological function of Cbl-b. Researchers should perform initial dose-finding and toxicity studies to establish optimal and safe dosing regimens for their specific animal models.
Mechanism of Action
This compound is a heterobifunctional molecule. One end binds to the target protein, Cbl-b, while the other end recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). This forms a ternary complex, leading to the polyubiquitination of Cbl-b and its subsequent degradation by the proteasome. The degradation of Cbl-b removes its inhibitory effect on T-cell receptor (TCR) signaling, leading to enhanced T-cell activation, cytokine production, and anti-tumor immune responses.
Signaling Pathway
Cbl-b negatively regulates T-cell activation by targeting key proteins in the TCR and co-stimulatory (e.g., CD28) signaling pathways for ubiquitination and degradation. By degrading Cbl-b, this compound is expected to enhance downstream signaling, leading to increased T-cell proliferation and effector function.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from representative in vivo studies. These are provided as examples for data presentation.
Table 1: In Vivo Efficacy in Syngeneic Mouse Model (e.g., CT26 Colon Carcinoma)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | - | Daily, p.o. | 1500 ± 250 | - |
| This compound | 10 | Daily, p.o. | 800 ± 150 | 46.7 |
| This compound | 30 | Daily, p.o. | 450 ± 100 | 70.0 |
| Anti-PD-1 | 10 | Twice weekly, i.p. | 900 ± 180 | 40.0 |
| PROTAC + Anti-PD-1 | 30 + 10 | See above | 150 ± 50 | 90.0 |
Table 2: Pharmacokinetic Parameters in Mice
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| This compound | 10 | p.o. | 500 | 2 | 2500 | 4 |
| This compound | 10 | i.v. | 2000 | 0.25 | 4000 | 3.5 |
Table 3: Pharmacodynamic Readouts in Tumor Tissue (48h post-dose)
| Treatment Group | Dose (mg/kg) | Cbl-b Protein Level (% of Vehicle) | CD8+ T-cell Infiltration (cells/mm²) | IFN-γ Level (pg/mg tissue) |
| Vehicle | - | 100 ± 15 | 50 ± 10 | 20 ± 5 |
| This compound | 30 | 25 ± 8 | 200 ± 40 | 80 ± 15 |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a syngeneic mouse model, such as CT26 (colon) or B16-F10 (melanoma).
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
CT26 or B16-F10 tumor cells
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water, or as recommended by the manufacturer)
-
Anti-PD-1 antibody (optional, for combination studies)
-
Calipers
-
Standard animal housing and handling equipment
Procedure:
-
Cell Culture and Implantation:
-
Culture tumor cells according to standard protocols.
-
On Day 0, subcutaneously inject 1 x 10^6 cells in 100 µL of PBS into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth every 2-3 days using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
-
PROTAC Formulation and Administration:
-
Prepare a fresh formulation of this compound in the appropriate vehicle daily.
-
Administer the PROTAC or vehicle via oral gavage (p.o.) or intraperitoneal (i.p.) injection at the desired dose and schedule (e.g., daily for 21 days).
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health daily.
-
At the end of the study, euthanize mice and collect tumors, spleens, and blood for pharmacodynamic analysis.
-
Protocol 2: Pharmacodynamic Analysis of Cbl-b Degradation
This protocol details the assessment of Cbl-b protein degradation in tumor tissue and immune cells.
Materials:
-
Tumor tissue and spleens from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies: anti-Cbl-b, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Protein Lysate Preparation:
-
Homogenize tumor tissue or splenocytes in RIPA buffer on ice.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-Cbl-b antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply ECL substrate and visualize protein bands.
-
Strip and re-probe the membrane for a loading control (e.g., β-actin).
-
-
Densitometry Analysis:
-
Quantify the band intensity for Cbl-b and the loading control.
-
Normalize the Cbl-b signal to the loading control and express the results as a percentage of the vehicle-treated group.
-
Experimental Workflow Visualization
References
Application Notes and Protocols for Immunotherapy Studies with PROTAC Cbl-b-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3][4] PROTAC Cbl-b-IN-1 is a novel heterobifunctional molecule designed to target Casitas B-lineage lymphoma-b (Cbl-b), an E3 ubiquitin ligase that acts as a critical intracellular immune checkpoint.[5][6][7] Cbl-b negatively regulates T-cell activation, and its inhibition has been shown to enhance anti-tumor immune responses.[7][8][9][10][11] By inducing the degradation of Cbl-b, Cbl-b-IN-1 aims to lower the threshold for T-cell activation, thereby stimulating a potent anti-cancer immune attack.[12][13]
These application notes provide a comprehensive experimental framework for evaluating the efficacy and mechanism of action of this compound in preclinical immunotherapy models.
Mechanism of Action of this compound
This compound is comprised of a ligand that binds to Cbl-b, a flexible linker, and a ligand that recruits an E3 ligase, such as Cereblon (CRBN).[6] This dual binding induces the formation of a ternary complex, bringing Cbl-b into close proximity with the recruited E3 ligase. This proximity facilitates the polyubiquitination of Cbl-b, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to repeat the cycle, acting in a catalytic manner.[3]
Caption: Mechanism of this compound inducing Cbl-b degradation.
In Vitro Characterization Protocols
The initial evaluation of Cbl-b-IN-1 involves confirming its ability to induce the degradation of the target protein in relevant immune cell lines (e.g., Jurkat, primary human T-cells).
Protocol 2.1: Cbl-b Degradation Assay by Western Blot
This protocol quantifies the reduction in cellular Cbl-b protein levels following treatment with the PROTAC.
Methodology:
-
Cell Culture: Culture Jurkat cells or isolated primary T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed 1-2 x 10^6 cells per well in a 6-well plate.
-
Treatment: Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, perform electrophoresis, and transfer proteins to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against Cbl-b overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.
Data Presentation: Quantitative Analysis of Cbl-b Degradation
Summarize the Western Blot data to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
| Compound | Cell Line | Time (h) | DC50 (nM) | Dmax (%) |
| Cbl-b-IN-1 | Jurkat | 16 | 25.5 | >90 |
| Cbl-b-IN-1 | Primary T-Cells | 16 | 45.2 | >85 |
| Negative Control | Jurkat | 16 | >10,000 | <10 |
Functional Immunomodulatory Assays (In Vitro)
Following confirmation of Cbl-b degradation, the next step is to assess the functional consequences on T-cell signaling and activation. Cbl-b negatively regulates T-cell receptor (TCR) signaling; its degradation is expected to enhance this pathway.[5][8]
Caption: Cbl-b negatively regulates key TCR signaling nodes.
Protocol 3.1: T-Cell Activation Assay
This protocol measures the expression of activation markers on the T-cell surface using flow cytometry.
Methodology:
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
PROTAC Pre-treatment: Pre-treat PBMCs with this compound (at its DC50 concentration) or vehicle control for 16-24 hours.
-
T-Cell Stimulation:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., OKT3, 1 µg/mL) overnight at 4°C or for 2 hours at 37°C.[14][15][16]
-
Wash wells with sterile PBS to remove unbound antibody.
-
Add the pre-treated PBMCs to the wells.
-
Add soluble anti-CD28 antibody (1-2 µg/mL) to provide co-stimulation.[14]
-
Incubate for 48-72 hours at 37°C in a CO2 incubator.
-
-
Staining: Harvest cells and stain with fluorescently-conjugated antibodies against T-cell markers (CD3, CD4, CD8) and activation markers (CD69, CD25).
-
Flow Cytometry: Acquire data on a flow cytometer and analyze the percentage of CD69+ and CD25+ cells within the CD4+ and CD8+ T-cell gates.
Data Presentation: T-Cell Activation Marker Expression
| Treatment Group | T-Cell Subset | % CD69+ Cells | % CD25+ Cells |
| Vehicle Control | CD4+ | 15.3 ± 2.1 | 10.5 ± 1.8 |
| Cbl-b-IN-1 | CD4+ | 42.8 ± 3.5 | 35.1 ± 2.9 |
| Vehicle Control | CD8+ | 20.1 ± 2.5 | 18.4 ± 2.2 |
| Cbl-b-IN-1 | CD8+ | 55.6 ± 4.1 | 48.9 ± 3.7 |
Protocol 3.2: Cytokine Release Assay (ELISA)
This assay measures the secretion of key pro-inflammatory cytokines, a hallmark of T-cell activation.[12]
Methodology:
-
Setup: Perform the T-cell activation experiment as described in Protocol 3.1.
-
Supernatant Collection: After the 48-72 hour incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α) in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions.[1]
Data Presentation: Pro-inflammatory Cytokine Secretion
| Treatment Group | IL-2 (pg/mL) | IFN-γ (pg/mL) | TNF-α (pg/mL) |
| Vehicle Control | 150 ± 25 | 450 ± 50 | 300 ± 45 |
| Cbl-b-IN-1 | 850 ± 90 | 2100 ± 180 | 1250 ± 110 |
In Vivo Anti-Tumor Efficacy Studies
The final stage of preclinical evaluation is to determine if Cbl-b-IN-1 can control tumor growth in a living organism, which requires a competent immune system.
Caption: Experimental workflow for in vivo anti-tumor efficacy studies.
Protocol 4.1: Syngeneic Mouse Model Efficacy Study
This protocol outlines a study to assess the anti-tumor activity of Cbl-b-IN-1 in mice with a functional immune system.[17][18][19]
Methodology:
-
Animal Model: Use immunocompetent mice, such as C57BL/6 or BALB/c, depending on the tumor cell line.
-
Tumor Implantation: Subcutaneously implant a suitable syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or B16F10 melanoma for C57BL/6 mice).
-
Group Formation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle Control
-
Group 2: this compound (at an optimized dose and schedule)
-
Group 3: Positive Control (e.g., anti-PD-1 antibody)
-
Group 4 (Optional): Combination of Cbl-b-IN-1 and anti-PD-1
-
-
Treatment Administration: Administer treatments as determined by prior pharmacokinetic/pharmacodynamic studies (e.g., daily oral gavage or intraperitoneal injection).
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor body weight and general health of the animals as an indicator of toxicity.
-
-
Endpoint Analysis: At the end of the study, euthanize mice and collect tumors and spleens.
-
Measure final tumor weight.
-
Analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry or immunohistochemistry for CD4+, CD8+ T-cells, and regulatory T-cells.
-
Analyze immune cell populations in the spleen.
-
Data Presentation: In Vivo Anti-Tumor Efficacy Data
Summarize the primary efficacy endpoint, Tumor Growth Inhibition (TGI).
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1550 ± 250 | - | +5.2 |
| Cbl-b-IN-1 (50 mg/kg) | 720 ± 150 | 53.5 | +4.8 |
| anti-PD-1 (10 mg/kg) | 650 ± 130 | 58.1 | +5.5 |
| Combination | 250 ± 90 | 83.9 | +4.5 |
TGI (%) is calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Small-Molecule PROTACs for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cbl-b in T-cell activation - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The race against cancer – targeting Cbl-b in cellular therapy – invIOs [invios.com]
- 14. Activation Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Methodology for in vitro Assessment of Human T Cell Activation and Blockade [bio-protocol.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. nuvisan.com [nuvisan.com]
- 19. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Overcoming the hook effect with PROTAC Cbl-b-IN-1
Welcome to the technical support center for PROTAC Cbl-b-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experiments involving this molecule. Below you will find troubleshooting guides and frequently asked questions (FAQs) with a focus on identifying and overcoming the common "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera designed to induce the degradation of the E3 ubiquitin ligase Cbl-b.[1] It is composed of three key parts: a ligand that binds to the target protein (Cbl-b), a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon or CRBN), and a linker connecting the two.[1]
The mechanism relies on hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[2] this compound acts as a bridge, forming a ternary complex between the Cbl-b protein and the CRBN E3 ligase.[3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to Cbl-b, tagging it for destruction by the 26S proteasome.[2] Unlike a traditional inhibitor that only blocks a protein's function, the PROTAC leads to its complete removal from the cell.[2] Cbl-b itself is a negative regulator of T-cell activation, so its degradation is intended to enhance immune responses.[4][5][6][7]
Q2: What is the "hook effect" and why does it occur with PROTACs?
A2: The hook effect is a phenomenon where the degradation of the target protein paradoxically decreases at high concentrations of a PROTAC.[8][9] This results in a characteristic bell-shaped dose-response curve instead of a standard sigmoidal one.[8] Maximum degradation (Dmax) is achieved at an optimal concentration, but further increasing the PROTAC concentration leads to reduced efficacy.[10]
This effect is caused by the formation of unproductive binary complexes at excessive PROTAC concentrations.[3][9] For degradation to occur, a productive ternary complex (Target-PROTAC-E3 Ligase) is required.[8] However, when the PROTAC is in high excess, it is more likely to independently bind to either the target protein (Cbl-b) or the E3 ligase (CRBN), saturating them and preventing the formation of the essential three-part complex.[11][12]
Q3: My dose-response curve is bell-shaped. How do I troubleshoot a suspected hook effect?
A3: Observing a bell-shaped or "hooked" curve is the classic sign of this phenomenon.[8] Failing to recognize it can lead to misinterpreting a potent PROTAC as weak or inactive.[10] The following workflow and data table illustrate how to confirm and navigate this effect.
Representative Data Illustrating the Hook Effect
The following table shows hypothetical, yet typical, results from a dose-response experiment with this compound, demonstrating the hook effect.
| This compound Conc. | Cbl-b Level (% of Control) | Cbl-b Degradation (%) | Notes |
| 0 nM (Vehicle) | 100% | 0% | Baseline |
| 0.1 nM | 85% | 15% | Degradation begins |
| 1 nM | 55% | 45% | Approaching DC50 |
| 10 nM | 12% | 88% | Optimal Degradation (Dmax) |
| 100 nM | 25% | 75% | Onset of Hook Effect |
| 1000 nM (1 µM) | 60% | 40% | Pronounced Hook Effect |
| 5000 nM (5 µM) | 88% | 12% | Significant loss of efficacy |
Note: Data are for illustrative purposes. The optimal concentration range for this compound must be determined empirically for each cell line and experimental condition.[13]
Key Experimental Protocols
Protocol 1: Dose-Response Analysis via Western Blot
This protocol details how to generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) and to identify the hook effect.[2][14]
Materials:
-
Cell line expressing Cbl-b
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-Cbl-b, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate for chemiluminescence
Methodology:
-
Cell Seeding: Seed cells in multi-well plates (e.g., 12-well or 6-well) at a density that ensures they are in a logarithmic growth phase (e.g., 60-70% confluency) at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of this compound in cell culture medium. A recommended wide concentration range to capture the hook effect is 0.1 nM to 10 µM (e.g., 0.1, 1, 10, 100, 500, 1000, 5000, 10000 nM).[14] Include a vehicle-only (DMSO) control.
-
Incubation: Replace the medium on the cells with the PROTAC-containing medium. Incubate for a predetermined time (e.g., 18-24 hours). This should be optimized in a preliminary time-course experiment.[8]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[2]
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane for 1 hour at room temperature (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibody against Cbl-b overnight at 4°C.
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Develop the blot using an ECL substrate and capture the signal with an imaging system.[2]
-
Strip or cut the membrane and re-probe with a loading control antibody (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the Cbl-b band intensity to the corresponding loading control.
-
Calculate the percentage of Cbl-b remaining relative to the vehicle-treated control.
-
Plot the percentage of degradation (100% - % remaining) against the log of the PROTAC concentration to visualize the dose-response curve and identify the Dmax and hook effect.[14]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol is used to confirm that this compound physically bridges Cbl-b and the recruited E3 ligase (CRBN) within the cell.
Methodology:
-
Cell Treatment: Seed cells in large-format dishes (e.g., 10 cm). Treat cells with this compound at an optimal concentration (Dmax) and a high concentration (in the hook effect range). Include a vehicle control.
-
Proteasome Inhibition: To stabilize the ternary complex and prevent degradation of the target, co-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the PROTAC incubation.[8]
-
Cell Lysis: Harvest and lyse cells using a non-denaturing Co-IP lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) with protease inhibitors.
-
Immunoprecipitation (IP):
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour to reduce non-specific binding.[8]
-
Incubate the pre-cleared lysate with an anti-Cbl-b antibody (or an isotype control IgG) overnight at 4°C.
-
Add fresh Protein A/G beads to capture the antibody-antigen complexes for 2-4 hours.
-
-
Washes and Elution:
-
Wash the beads 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis: Analyze the eluates by Western blotting. Probe separate blots with antibodies against Cbl-b (to confirm successful IP) and CRBN (to detect the co-precipitated E3 ligase).
-
Interpretation: An increased signal for CRBN in the Cbl-b IP lane from PROTAC-treated samples compared to the vehicle control indicates the formation of the Cbl-b-PROTAC-CRBN ternary complex.[8] Comparing the CRBN signal at the optimal vs. high PROTAC concentration can help correlate ternary complex abundance with degradation efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. marinbio.com [marinbio.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cell Permeability of PROTAC Cbl-b-IN-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of the PROTAC Cbl-b-IN-1.
Troubleshooting Guide
Q1: My this compound shows high biochemical potency but low cellular activity. Could this be a permeability issue?
A: Yes, a significant drop in activity between biochemical and cellular assays is a common indicator of poor cell permeability.[1] PROTACs, including Cbl-b-IN-1, are often large molecules with high molecular weights and polar surface areas, which can hinder their ability to cross the cell membrane efficiently.[2][3][4][5]
Q2: How can I experimentally confirm that low permeability is the issue?
A: Two standard assays to quantify cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[6][7]
-
PAMPA: This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane, modeling passive transcellular permeability.[7][8] It is a cost-effective method for initial screening.[7]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[7][9][10][11] It provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux mechanisms.[7] An efflux ratio greater than two in a bidirectional Caco-2 assay suggests the compound is subject to active efflux.[9][11]
Q3: What structural modifications can I make to this compound to improve its cell permeability?
A: Several strategies can be employed to enhance the cell permeability of PROTACs:
-
Linker Optimization: The linker plays a crucial role in the physicochemical properties of a PROTAC.[3]
-
Length and Rigidity: Shorter and more rigid linkers, such as those containing piperidine (B6355638) or piperazine (B1678402) moieties, can improve permeability.[3] Replacing flexible PEG linkers with more rigid alkyl or phenyl linkers has been shown to be beneficial.[12]
-
Composition: Avoid multiple amide motifs in the linker to maintain permeability.[12] Introducing basic nitrogen atoms into aromatic rings or alkyl linkers can improve solubility.[12]
-
-
Reduce Hydrogen Bond Donors (HBDs): The number of solvent-exposed HBDs can significantly impact membrane permeability.[6][13] Strategies to reduce HBDs, such as replacing an amide linkage with an ester, can improve permeability.[6]
-
Introduce Intramolecular Hydrogen Bonds: The formation of intramolecular hydrogen bonds can shield the polar surface of the PROTAC, effectively reducing its size and polarity and facilitating passage through the cell membrane's lipid bilayer.[4][12]
-
Prodrug Strategy: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell permeability.[3][12] For example, converting a carboxylic acid group to an ethyl ester can improve cell penetration.[2]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to target the E3 ubiquitin ligase Cbl-b for degradation.[14] It consists of a ligand that binds to Cbl-b, a linker, and a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of Cbl-b by the proteasome.[14]
Q2: What is the role of Cbl-b?
A: Cbl-b is an E3 ubiquitin ligase that acts as a negative regulator of immune cell activation, including T cells and B cells.[15][16][17] By targeting proteins for ubiquitination and degradation, it sets the activation threshold for immune responses.[15][18] Inhibiting or degrading Cbl-b can enhance anti-tumor immunity.[16][19]
Q3: Are there alternatives to structural modification for improving cellular uptake?
A: Yes, receptor-mediated delivery is an alternative approach. This involves conjugating the PROTAC to a ligand that binds to a cell surface receptor, such as the folate receptor, to facilitate internalization.[3]
Quantitative Data Summary
The following tables present hypothetical data to illustrate how different modifications to a PROTAC's structure can impact its physicochemical properties and permeability.
Table 1: Impact of Linker Modification on Permeability
| PROTAC Variant | Linker Type | Molecular Weight (Da) | HBD Count | PAMPA (Papp, 10⁻⁶ cm/s) | Caco-2 (Papp A→B, 10⁻⁶ cm/s) |
| Cbl-b-IN-1 (Baseline) | PEG-based, flexible | ~950 | 6 | 0.2 | 0.15 |
| Variant 1 | Alkyl, rigid | ~900 | 6 | 0.8 | 0.6 |
| Variant 2 | Piperazine-containing | ~920 | 5 | 1.2 | 1.0 |
Table 2: Effect of Prodrug Strategy on Permeability
| PROTAC Variant | Modification | Molecular Weight (Da) | LogP | Caco-2 (Papp A→B, 10⁻⁶ cm/s) |
| Cbl-b-IN-1 (Baseline) | - | ~950 | 2.5 | 0.15 |
| Variant 3 (Prodrug) | Esterification of carboxylic acid | ~978 | 3.8 | 1.5 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor well, through a synthetic membrane coated with lipids, to an acceptor well.[7][8]
Methodology:
-
Prepare Lipid Membrane: Coat the filter of a 96-well donor plate with a solution of lecithin (B1663433) in dodecane.[8]
-
Prepare Solutions: Dissolve the test PROTAC (e.g., at 10 µM) in a buffer solution (e.g., PBS, pH 7.4) for the donor plate.[8] Fill the acceptor plate with the same buffer.[8]
-
Assemble Assay Plate: Place the lipid-coated donor plate on top of the acceptor plate.
-
Incubation: Incubate the assembled plate at room temperature for a defined period (e.g., 16 hours).
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated from the concentration of the compound in the acceptor well, the initial concentration in the donor well, the volume of the wells, the area of the membrane, and the incubation time.
Caco-2 Permeability Assay
Principle: This assay measures the transport of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.[9][10][20]
Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell® permeable supports and culture for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[9]
-
Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[9][10]
-
Transport Studies:
-
Apical-to-Basolateral (A→B) Transport: Add the test PROTAC solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[1]
-
Basolateral-to-Apical (B→A) Transport: Add the test PROTAC solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side to assess active efflux.[1]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).[1][10]
-
Sample Analysis: At the end of the incubation, take samples from both the donor and receiver compartments and determine the compound concentration using LC-MS/MS.
-
Calculate Permeability and Efflux Ratio: Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions. The efflux ratio (Papp B→A / Papp A→B) is then determined.[9][11]
Visualizations
Caption: Simplified Cbl-b signaling pathway in T-cell activation.
Caption: Experimental workflow for troubleshooting low cell permeability.
Caption: Logical relationships of strategies to improve permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. enamine.net [enamine.net]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 17. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 18. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Technical Support Center: Optimizing PROTAC Cbl-b-IN-1 Linker Length and Composition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker of the PROTAC Cbl-b-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a Cbl-b targeting PROTAC like Cbl-b-IN-1?
A PROTAC (Proteolysis-Targeting Chimera) targeting Cbl-b, such as Cbl-b-IN-1, is a heterobifunctional molecule. It consists of a ligand that binds to the E3 ubiquitin ligase Cbl-b and another ligand that binds to a neosubstrate, connected by a chemical linker. By bringing the neosubstrate and Cbl-b into close proximity, the PROTAC facilitates the ubiquitination of the neosubstrate by Cbl-b, marking it for degradation by the proteasome. This approach can be used to degrade a target protein of interest by designing a PROTAC where one end binds to the target protein and the other end recruits an E3 ligase. In the context of Cbl-b-IN-1, it is designed to induce the degradation of a target protein by hijacking the Cbl-b E3 ligase.
Q2: How does the linker length and composition of Cbl-b-IN-1 affect its efficacy?
The linker is a critical component of a PROTAC, and its length and composition significantly impact the efficacy of Cbl-b-IN-1.[1][2]
-
Linker Length: An optimal linker length is crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-Cbl-b). A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and Cbl-b.[3][4] Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[2][3]
-
Linker Composition: The chemical makeup of the linker influences the PROTAC's physicochemical properties.[5] Hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) units, can improve solubility and cell permeability.[2][6] More rigid linkers, incorporating elements like piperazine (B1678402) or spirocycles, can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[2][7]
Q3: What are the key parameters to evaluate the performance of a Cbl-b-IN-1 PROTAC?
The two primary parameters for evaluating PROTAC performance are:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[2]
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[2]
Q4: What is the "hook effect" and how does it relate to Cbl-b-IN-1?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[4][8] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target Protein-PROTAC or PROTAC-Cbl-b) rather than the productive ternary complex required for degradation.[4] To mitigate the hook effect, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low degradation of the target protein | Poor cell permeability of the PROTAC: The large size of PROTACs can hinder their ability to cross the cell membrane.[8] | Modify the linker to improve physicochemical properties. Incorporating more hydrophilic moieties like PEG units can enhance solubility and permeability.[6] |
| Inefficient ternary complex formation: The linker length or composition may not be optimal for the formation of a stable Target-PROTAC-Cbl-b complex.[4] | Synthesize and test a series of PROTACs with varying linker lengths and compositions. Use biophysical assays like TR-FRET or SPR to assess ternary complex formation directly. | |
| Low expression of Cbl-b in the chosen cell line: The efficacy of the PROTAC is dependent on the presence of its target E3 ligase. | Confirm the expression level of Cbl-b in your target cell line using Western blot or qPCR. Select a cell line with robust Cbl-b expression for your experiments.[3][9] | |
| High DC50 value (low potency) | Suboptimal linker design: The linker may not be orienting the target protein and Cbl-b optimally for efficient ubiquitination. | Systematically vary the linker length, rigidity, and attachment points to the ligands.[4] Even minor changes can significantly impact potency.[10] |
| Instability of the PROTAC: The PROTAC molecule may be unstable in the cell culture medium or rapidly metabolized. | Assess the stability of the PROTAC in your experimental conditions. Modifications to the linker can improve metabolic stability.[11] | |
| "Hook effect" observed at high concentrations | Formation of non-productive binary complexes: This is an inherent property of PROTACs.[4] | Perform a wide dose-response curve to identify the optimal concentration for maximal degradation.[8] A more rigid linker might enhance ternary complex cooperativity and reduce the hook effect.[4] |
| Off-target effects or cellular toxicity | Degradation of other proteins: The PROTAC may be inducing the degradation of proteins other than the intended target. | Optimize the target-binding ligand for higher selectivity. Modifying the linker can also influence the conformation of the ternary complex and improve selectivity.[12] |
| Toxicity of the PROTAC molecule: The PROTAC itself or its metabolites might be toxic to the cells. | Perform cell viability assays (e.g., MTT or crystal violet) to assess cytotoxicity.[2] If toxicity is observed, consider modifying the linker or ligands to improve the safety profile. |
Data Presentation
The following table provides a hypothetical example of how to present data from a linker optimization study for a Cbl-b-IN-1 series targeting a hypothetical protein of interest (POI-X).
Table 1: Effect of Linker Length and Composition on the Degradation of POI-X by Cbl-b-IN-1 Analogs in HEK293 Cells.
| Compound ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Cbl-b-IN-1-PEG2 | PEG | 8 | 550 | 65 |
| Cbl-b-IN-1-PEG3 | PEG | 11 | 120 | 85 |
| Cbl-b-IN-1-PEG4 | PEG | 14 | 50 | 92 |
| Cbl-b-IN-1-PEG5 | PEG | 17 | 150 | 88 |
| Cbl-b-IN-1-ALK4 | Alkyl | 4 | >1000 | <10 |
| Cbl-b-IN-1-ALK6 | Alkyl | 6 | 800 | 55 |
| Cbl-b-IN-1-ALK8 | Alkyl | 8 | 350 | 75 |
| Cbl-b-IN-1-RIG1 | Rigid (Piperazine) | 10 | 85 | 90 |
| Cbl-b-IN-1-RIG2 | Rigid (Spirocycle) | 12 | 65 | 95 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This protocol describes the quantification of the target protein levels following treatment with Cbl-b-IN-1.
Materials:
-
Target cell line (e.g., HEK293)
-
Complete growth medium
-
Cbl-b-IN-1 PROTACs (stock solutions in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of the Cbl-b-IN-1 PROTACs in complete growth medium. Ensure the final DMSO concentration is consistent across all wells (e.g., <0.1%).
-
Treat the cells with different concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of protein remaining against the logarithm of the PROTAC concentration.
-
Calculate the DC50 and Dmax values from the dose-response curve.[2]
-
Protocol 2: In-vitro Cbl-b Ubiquitination Assay
This protocol is adapted from a general in-vitro ubiquitination assay and can be used to assess the ability of the PROTAC to induce Cbl-b-mediated ubiquitination of the target protein.[7][13]
Materials:
-
Recombinant human E1 enzyme
-
Recombinant human E2 enzyme (e.g., UBE2D2)
-
Recombinant human Cbl-b
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
Cbl-b-IN-1 PROTAC
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and ATP in ubiquitination buffer.
-
Add the recombinant target protein and Cbl-b to the reaction mixture.
-
Add the Cbl-b-IN-1 PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species.
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
This protocol provides a general framework for a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay to measure the formation of the Target-PROTAC-Cbl-b ternary complex.[6][14]
Materials:
-
Tagged recombinant target protein (e.g., His-tagged)
-
Tagged recombinant Cbl-b (e.g., GST-tagged)
-
TR-FRET donor-labeled antibody against one tag (e.g., anti-GST-Terbium)
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2)
-
Cbl-b-IN-1 PROTAC
-
Assay buffer
-
384-well low-volume microplate
Procedure:
-
Prepare a solution containing the tagged target protein and tagged Cbl-b in the assay buffer.
-
Add serial dilutions of the Cbl-b-IN-1 PROTAC to the protein mixture in the microplate.
-
Incubate to allow for ternary complex formation.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate to allow for antibody binding.
-
Measure the TR-FRET signal using a plate reader.
-
An increase in the TR-FRET ratio indicates the formation of the ternary complex.
Visualizations
Caption: Simplified Cbl-b signaling pathway in T-cell activation.
Caption: Experimental workflow for optimizing PROTAC linker.
Caption: Logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Frontiers | The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies [frontiersin.org]
- 9. Expression and Comparison of Cbl-b in Lung Squamous Cell Carcinoma and Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cbl-b Targeting Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Cbl-b targeting compounds, with a specific focus on solubility. The information is tailored for researchers, scientists, and drug development professionals.
Clarification on Cbl-b-IN-1 and PROTAC Cbl-b-IN-1
It is important to distinguish between two related but distinct molecules that may be a source of confusion:
-
Cbl-b-IN-1: This is a small molecule inhibitor of the Cbl-b E3 ubiquitin ligase.[1][2] It functions by blocking the catalytic activity of Cbl-b, which can lead to the activation of T-cells and enhance anti-tumor immunity.[1]
-
This compound: This designation refers to a Proteolysis Targeting Chimera (PROTAC) that incorporates a Cbl-b inhibitor.[3] A PROTAC is a larger, bifunctional molecule designed to bring a target protein (in this case, a protein of interest for degradation) into proximity with an E3 ligase (like Cbl-b, or another E3 ligase like Cereblon or VHL) to induce the target's degradation. The nomenclature can be confusing, as "this compound" might imply that Cbl-b itself is the target of degradation, which is less common for a PROTAC targeting an E3 ligase. More likely, a PROTAC would use a ligand that binds to Cbl-b to recruit it to a different target protein for degradation.
Due to their different structures and mechanisms of action, troubleshooting insolubility and other experimental issues will differ between the inhibitor and the PROTAC. This guide will address both.
Part 1: Troubleshooting the Cbl-b Inhibitor (Cbl-b-IN-1)
Frequently Asked Questions (FAQs) for Cbl-b-IN-1
Q1: My Cbl-b-IN-1 is not dissolving. What solvents should I use?
A1: Cbl-b-IN-1 can be challenging to dissolve directly in aqueous buffers. It is recommended to first prepare a stock solution in an organic solvent like DMSO. For in vivo or cell-based assays requiring lower organic solvent concentrations, specific formulations are recommended. If you observe precipitation, gentle heating and/or sonication can aid dissolution.[1]
Q2: What are the recommended storage conditions for Cbl-b-IN-1?
A2: For long-term storage as a powder, -20°C for up to 3 years and 4°C for up to 2 years are suggested.[4] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[5]
Q3: I'm seeing precipitation of Cbl-b-IN-1 in my cell culture media. How can I prevent this?
A3: This often occurs when a concentrated DMSO stock is diluted into an aqueous medium. To mitigate this, try the following:
-
Lower the final concentration: Test if a lower concentration of Cbl-b-IN-1 is still effective in your assay.
-
Use a serum-containing medium: The proteins in fetal bovine serum (FBS) can sometimes help to keep hydrophobic compounds in solution.
-
Stepwise dilution: Instead of a single large dilution, try diluting the DMSO stock in a small volume of media first, and then add that to the final volume.
-
Test alternative formulations: For in vivo or sensitive cell-based experiments, consider the specialized solvent systems outlined in the data table below.
Quantitative Data: Cbl-b-IN-1 Solubility Formulations
| Protocol | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 | Achieved Solubility | Appearance |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 6 mg/mL (12.03 mM) | Clear Solution |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 6 mg/mL (12.03 mM) | Clear Solution |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 6 mg/mL (12.03 mM) | Clear Solution |
Data sourced from MedchemExpress.[1]
Signaling Pathway Involving Cbl-b Inhibition
Caption: Cbl-b-IN-1 inhibits Cbl-b, preventing the ubiquitination of key TCR signaling proteins and promoting T-cell activation.
Part 2: Troubleshooting a Cbl-b Based PROTAC
PROTACs are larger molecules than traditional small molecule inhibitors and often present unique challenges, particularly regarding solubility and cell permeability.[6][7][8][9]
Frequently Asked Questions (FAQs) for Cbl-b PROTACs
Q1: My PROTAC is insoluble in standard buffers. What should I do?
A1: Similar to Cbl-b-IN-1, a DMSO stock is the standard starting point. However, due to the larger size and often "greasy" nature of PROTACs, solubility can be a significant hurdle.[10] If you are experiencing insolubility:
-
Optimize the formulation: Explore the use of co-solvents like PEG, or solubilizing agents like cyclodextrins.[1] Amorphous solid dispersions (ASDs) are an advanced formulation strategy that can significantly improve the solubility of poorly soluble compounds like PROTACs.[10]
-
Consider a prodrug approach: Modifying the PROTAC with a cleavable group that improves solubility can be an effective strategy.[6]
-
Re-evaluate the linker: The linker connecting the target binder and the E3 ligase ligand plays a critical role in the physicochemical properties of the PROTAC. A more hydrophilic linker (e.g., containing PEG units) can improve solubility.[8]
Q2: I've managed to dissolve my PROTAC, but I'm not seeing any degradation of my target protein. What should I check?
A2: A lack of degradation can be due to a number of factors beyond insolubility. A systematic troubleshooting approach is recommended. This can include verifying target engagement and assessing the formation of the ternary complex.[11][12]
Q3: How can I be sure that the degradation I'm observing is due to the proteasome?
A3: To confirm that your PROTAC is working through the ubiquitin-proteasome system (UPS), you can perform a co-treatment experiment with a proteasome inhibitor (e.g., MG132 or bortezomib). If the PROTAC-induced degradation of your target protein is rescued in the presence of the proteasome inhibitor, it confirms a proteasome-dependent mechanism.[11]
Q4: My degradation efficiency decreases at higher PROTAC concentrations. Is this normal?
A4: Yes, this is a known phenomenon called the "hook effect".[12] It occurs when high concentrations of the PROTAC favor the formation of binary complexes (PROTAC + Target or PROTAC + E3 ligase) over the productive ternary complex (Target + PROTAC + E3 ligase) required for degradation. To mitigate this, perform a wide dose-response experiment to find the optimal concentration for degradation.[12]
Experimental Protocols: Troubleshooting PROTAC Activity
This assay confirms that your PROTAC is binding to its intended target within the cell.[11][13]
-
Cell Treatment: Treat your cells with the PROTAC at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) to induce thermal denaturation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein in each sample by Western blotting.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[11]
This experiment determines if the PROTAC is successfully bringing the target protein and the E3 ligase together.
-
Cell Lysis: Lyse cells treated with the PROTAC using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for your target protein or the E3 ligase.
-
Pull-down: Use protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads to remove non-specific binding proteins.
-
Elution and Detection: Elute the bound proteins and analyze for the presence of all three components (Target Protein, PROTAC-bound E3 ligase) by Western blotting.
Experimental Workflow and Logic Diagrams
Caption: A stepwise workflow for troubleshooting a PROTAC that is not showing degradation of the target protein.
Caption: The catalytic cycle of a PROTAC, leading to the ubiquitination and degradation of a target protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cbl-b-IN-1 - Immunomart [immunomart.com]
- 5. CBL-B - Ubiquitin related Protein - ICE Bioscience - Protein platform [enpro.ice-biosci.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dose-Response Optimization for Cbl-b Degradation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the dose-response optimization of Cbl-b degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Cbl-b degradation?
A1: Cbl-b, an E3 ubiquitin ligase, can undergo auto-ubiquitination, leading to its degradation primarily through the proteasomal pathway.[1][2][3] Additionally, in certain cellular contexts, lysosomal degradation pathways may also be involved.[2][3][4][5] The degradation of Cbl-b is a critical regulatory mechanism in immune responses, particularly in T-cell activation.[1][6]
Q2: Why am I not observing any Cbl-b degradation after treating my cells with a degrader compound?
A2: Several factors could contribute to a lack of Cbl-b degradation. These include:
-
Low Compound Potency: The compound may not be potent enough at the tested concentrations.
-
Cell Permeability Issues: The compound may not be effectively entering the cells.
-
Incorrect Time Points: The degradation kinetics might be faster or slower than the chosen time points for analysis.
-
Suboptimal Cell Density: Cell density can affect cellular metabolism and drug response.[7]
-
Target Engagement: The compound may not be binding to Cbl-b effectively in the cellular environment.
Q3: My Western blot for Cbl-b shows multiple bands. How should I interpret this?
A3: The presence of multiple bands on a Cbl-b Western blot could be due to several reasons:
-
Post-Translational Modifications: Cbl-b can be phosphorylated and ubiquitinated, leading to shifts in its molecular weight.
-
Splice Variants: Different isoforms of Cbl-b may exist in your cell type.
-
Antibody Non-Specificity: The antibody may be cross-reacting with other proteins. It is crucial to use a well-validated antibody.[8][9][10][11]
-
Protein Degradation Products: The lower molecular weight bands could be degradation products of Cbl-b.
Q4: How can I confirm that the observed degradation is proteasome-mediated?
A4: To confirm proteasome-mediated degradation, you can co-treat your cells with your Cbl-b degrader and a proteasome inhibitor, such as MG-132.[12][13] If the degradation of Cbl-b is blocked or reduced in the presence of the proteasome inhibitor, it indicates that the degradation is dependent on the proteasome.[12][13]
Q5: What are the key downstream signaling molecules to monitor upon Cbl-b degradation?
A5: Cbl-b negatively regulates T-cell receptor (TCR) signaling. Upon Cbl-b degradation, you would expect to see an increase in the phosphorylation of downstream targets such as PLCγ1, Vav1, and the p85 subunit of PI3K.[1][14][15][16] Monitoring the phosphorylation status of these proteins can serve as a functional readout of Cbl-b degradation.
Troubleshooting Guides
Western Blotting for Cbl-b
| Problem | Possible Cause | Solution |
| No or Weak Cbl-b Signal | Insufficient protein loading. | Quantify protein concentration and ensure 20-40 µg of total protein is loaded. |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining.[17] | |
| Low primary antibody concentration. | Increase the primary antibody concentration or incubate overnight at 4°C.[18][19] | |
| Inactive secondary antibody. | Use a fresh, validated secondary antibody at the recommended dilution. | |
| High Background | Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature and use 5% non-fat milk or BSA.[17][18] |
| Primary antibody concentration too high. | Reduce the primary antibody concentration. | |
| Insufficient washing. | Increase the number and duration of washes with TBST.[17] | |
| Non-Specific Bands | Primary antibody is not specific. | Use a Cbl-b antibody validated for specificity, potentially through knockout cell lines. |
| Protein overloading. | Reduce the amount of protein loaded per well.[17] | |
| Sample degradation. | Prepare fresh cell lysates and always add protease inhibitors.[18] |
Dose-Response Experiment
| Problem | Possible Cause | Solution |
| Inconsistent Degradation Across Replicates | Uneven cell seeding. | Ensure a homogenous cell suspension and proper mixing before seeding. |
| Pipetting errors. | Use calibrated pipettes and be precise when adding the compound. | |
| Edge effects in the plate. | Avoid using the outer wells of the plate for treatment groups. | |
| No Dose-Dependent Degradation | Compound concentration range is not optimal. | Test a wider range of concentrations, including logarithmic dilutions. |
| Incubation time is too short or too long. | Perform a time-course experiment to determine the optimal incubation time. | |
| Compound instability. | Prepare fresh compound dilutions for each experiment. | |
| Cell Death at High Concentrations | Compound cytotoxicity. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel to determine the cytotoxic concentration of the compound. |
Data Presentation
Table 1: Dose-Response of Cbl-b Degrader (Compound X) on Cbl-b Levels
| Compound X (nM) | Cbl-b Level (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 95.3 | 4.8 |
| 10 | 72.1 | 6.1 |
| 50 | 45.8 | 5.5 |
| 100 | 21.4 | 3.9 |
| 500 | 8.9 | 2.1 |
| 1000 | 5.2 | 1.5 |
Table 2: Effect of Compound X on Downstream Signaling
| Treatment | p-PLCγ1 (Fold Change) | p-Vav1 (Fold Change) |
| Vehicle | 1.0 | 1.0 |
| Compound X (100 nM) | 3.2 | 2.8 |
| Cbl-b Knockout | 4.5 | 3.9 |
Experimental Protocols
Protocol 1: Dose-Response Analysis of Cbl-b Degradation by Western Blot
-
Cell Seeding: Seed Jurkat T-cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Compound Treatment: Prepare a serial dilution of the Cbl-b degrader compound in DMSO. The final DMSO concentration in the cell culture should be less than 0.1%. Add the diluted compound to the cells and incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load 20-40 µg of total protein from each sample onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against Cbl-b (at the manufacturer's recommended dilution) overnight at 4°C. Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize the Cbl-b signal to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Analysis of Cbl-b Degradation by Flow Cytometry
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Fixation and Permeabilization: Harvest the cells and wash with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 90% ice-cold methanol (B129727) for 30 minutes.
-
Antibody Staining: Wash the cells and incubate with a fluorescently labeled primary antibody against Cbl-b for 1 hour at room temperature in the dark.
-
Flow Cytometry Analysis: Wash the cells and resuspend in PBS. Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the Cbl-b signal.
-
Data Analysis: Normalize the MFI of the treated samples to the vehicle control to determine the percentage of Cbl-b degradation.
Visualizations
References
- 1. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Cbl and Cbl-b ligases mediate 17-allylaminodemethoxygeldanamycin-induced degradation of autophosphorylated Flt3 kinase with internal tandem duplication through the ubiquitin proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-Cbl and Cbl-b Ligases Mediate 17-Allylaminodemethoxygeldanamycin-induced Degradation of Autophosphorylated Flt3 Kinase with Internal Tandem Duplication through the Ubiquitin Proteasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. c-Cbl Facilitates Endocytosis and Lysosomal Degradation of Cystic Fibrosis Transmembrane Conductance Regulator in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. Cbl-b Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Cbl-b (D3C12) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Anti-Cbl-b Antibodies | Invitrogen [thermofisher.com]
- 11. CBLB Antibody - BSA Free (NBP1-49920): Novus Biologicals [novusbio.com]
- 12. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 18. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Strategies to Mitigate PROTAC-Induced Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity issues during their experiments with Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the common types of toxicity observed with PROTACs?
A1: PROTACs can induce several types of toxicity:
-
On-target toxicity: Occurs when the degradation of the target protein in healthy tissues leads to adverse effects. For instance, degrading a protein essential for normal cellular function, like BRD4, can lead to myelosuppression and gastrointestinal toxicity.[1]
-
Off-target toxicity: Arises from the unintended degradation of proteins other than the target. This can be due to the PROTAC's warhead or E3 ligase ligand binding to other proteins.[1][2] Pomalidomide-based PROTACs, for example, can independently degrade zinc-finger proteins, leading to potential long-term side effects.[3]
-
"Hook effect"-related toxicity: At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which can lead to reduced efficacy and potentially unforeseen toxicities.[4][5][6][7][8]
-
Degradation-independent toxicity: The PROTAC molecule itself, or its metabolites, may have pharmacological effects independent of protein degradation.[1][9]
Q2: What is the "hook effect" and how can it contribute to misleading results and potential toxicity?
A2: The "hook effect" is a phenomenon where the efficiency of target protein degradation decreases at high concentrations of a PROTAC, resulting in a bell-shaped dose-response curve.[5][6] This occurs because excessive PROTAC concentrations favor the formation of unproductive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) over the productive ternary complex (target protein-PROTAC-E3 ligase) required for degradation.[4][5][6] This can lead to misinterpretation of a PROTAC's potency (DC50 and Dmax) and may contribute to toxicity if the binary complexes have off-target activities or if high, ineffective concentrations are used in vivo.[5][7]
Q3: How can I differentiate between on-target and off-target cytotoxicity in my in vitro experiments?
A3: Differentiating between on-target and off-target cytotoxicity is crucial for understanding the mechanism of toxicity. Here are several strategies:
-
Inactive Epimer Control: Use a stereoisomer of the E3 ligase ligand that cannot bind to the E3 ligase. If this control is not cytotoxic, it suggests the toxicity is dependent on E3 ligase engagement and subsequent protein degradation.[10]
-
Ligand-Only Controls: Test the individual warhead and E3 ligase-binding small molecules separately to see if either component has inherent cytotoxic activity.[10]
-
Proteasome Inhibition: Pre-treating cells with a proteasome inhibitor like MG132 can help determine if the cytotoxicity is dependent on proteasomal degradation. A reduction in cytotoxicity suggests a PROTAC-mediated degradation effect (either on- or off-target).[10]
-
Target Knockout/Knockdown Cells: Using CRISPR or shRNA to create a cell line lacking the target protein is a definitive way to assess on-target toxicity. If the PROTAC is not cytotoxic in these cells, it strongly indicates the toxicity is on-target.[10]
-
Global Proteomics: Mass spectrometry-based proteomics can identify all proteins degraded by the PROTAC, revealing any unintended off-targets.[1][11]
Q4: What are some advanced strategies to minimize PROTAC-induced toxicity in vivo?
A4: Several innovative strategies are being developed to enhance the therapeutic window of PROTACs by minimizing toxicity:
-
Activatable PROTACs: These are designed to be inactive until triggered by specific stimuli, such as light (photoactivatable PROTACs) or tumor-specific enzymes or conditions like hypoxia or elevated reactive oxygen species (ROS).[12][13][14][15] This allows for spatiotemporal control of PROTAC activity, reducing systemic exposure.[12][15]
-
Tissue-Specific E3 Ligases: Utilizing E3 ligases that are preferentially expressed in target tissues can restrict PROTAC activity to those tissues, thereby reducing on-target toxicity in other areas. For example, developing BCL-XL PROTACs that use an E3 ligase with minimal expression in platelets can avoid thrombocytopenia.[13][14][16]
-
Degrader-Antibody Conjugates (DACs or Ab-PROTACs): Similar to antibody-drug conjugates, this approach links a PROTAC to an antibody that targets a tumor-specific cell surface antigen.[12][13][14][16][17] This ensures that the PROTAC is delivered specifically to cancer cells, minimizing exposure to healthy tissues.[14][17]
-
Nanotechnology-based PROTACs (Nano-PROTACs): Encapsulating PROTACs in nanoparticles can improve their pharmacokinetic properties and enable targeted delivery to tumors.[17]
-
Aptamer-PROTAC Conjugates: Using nucleic acid aptamers to guide PROTACs to specific tissues can enhance treatment precision.[13][17]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| On-Target Toxicity | 1. Optimize Concentration: Perform a detailed dose-response curve to find the lowest concentration that provides effective target degradation with minimal cytotoxicity.[18] 2. Shorten Incubation Time: Conduct a time-course experiment to identify the earliest time point for significant degradation.[18] 3. Use Target Knockout/Knockdown Cells: Confirm that the toxicity is absent in cells lacking the target protein.[10] |
| Off-Target Toxicity | 1. Perform Global Proteomics: Use mass spectrometry to identify unintended degraded proteins.[1] 2. Test Ligand-Only Controls: Assess the cytotoxicity of the individual warhead and E3 ligase ligands.[10] 3. Use Inactive Epimer Control: Synthesize and test a non-binding epimer of the E3 ligase ligand.[10] |
| Compound Solubility/Aggregation | 1. Check Solubility: Ensure the PROTAC is fully solubilized in the vehicle (e.g., DMSO) before diluting in culture media.[19] 2. Visual Inspection: Check for compound precipitation in the culture media at high concentrations. |
| Degradation-Independent Pharmacology | 1. Washout Experiments: Remove the PROTAC from the culture and monitor if the phenotype and protein levels recover.[9] |
Issue 2: The "Hook Effect" is Observed (Decreased Degradation at High Concentrations)
| Potential Cause | Troubleshooting Steps |
| Excessive PROTAC Concentration | 1. Perform a Wider Dose-Response Curve: Test a broad range of concentrations (e.g., 1 pM to 100 µM) with more dilution points at the higher end to accurately identify the optimal concentration (Dmax) and the onset of the hook effect.[4][5] |
| Poor Ternary Complex Stability | 1. Biophysical Characterization: Use assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to assess ternary complex stability and cooperativity.[6] 2. Optimize Linker: Synthesize and test PROTACs with different linker lengths and compositions to promote more stable ternary complex formation.[6] |
| Imbalanced Binary Binding Affinities | 1. Measure Binary Affinities: Determine the binding affinities of the PROTAC for the target protein and the E3 ligase individually. A significant imbalance can exacerbate the hook effect.[6] |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
Objective: To quantify the degradation of a target protein following PROTAC treatment.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 1 nM to 10 µM.[18] Include a vehicle-only control (e.g., DMSO). Treat the cells for a predetermined time (e.g., 4-24 hours).[4]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1][4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1][4]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel.[4]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).[4]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands with an imaging system.[4][20]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[4][20]
-
Plot the normalized protein levels against the log of the PROTAC concentration to determine DC50 and Dmax values.[4]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To qualitatively or semi-quantitatively assess the formation of the ternary complex (Target-PROTAC-E3 Ligase).
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration expected to promote ternary complex formation. It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein.[5]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[5]
-
Incubate the pre-cleared lysate with an antibody against the target protein or a tag on the protein to form an antibody-antigen complex.[5]
-
Add protein A/G beads to capture the antibody-antigen complex.[5]
-
-
Washing and Elution: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.
A more rigorous two-step co-immunoprecipitation protocol can also be employed for more definitive evidence of a ternary complex.[21][22]
Protocol 3: Dose-Response Cytotoxicity Assay
Objective: To determine the concentration-dependent effect of a PROTAC on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[18]
-
Compound Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Add the dilutions to the respective wells, including a vehicle-only control.[18]
-
Incubation: Incubate the plate for a desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[18]
-
Cell Viability Measurement:
-
Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration).[18]
Quantitative Data Summary
| Assay | Key Parameters | Typical Values/Observations | Relevance to Toxicity |
| Protein Degradation Assay (Western Blot, etc.) | DC50: Concentration for 50% degradation. Dmax: Maximum degradation achieved. | Varies widely depending on the PROTAC and cell line. | A large difference between the cytotoxic concentration (IC50) and the degradation concentration (DC50) indicates a favorable therapeutic window. |
| Cytotoxicity Assay (MTT, CellTiter-Glo®, etc.) | IC50: Concentration for 50% inhibition of cell viability. | Varies widely. | Directly measures the cytotoxic potential of the PROTAC. |
| Biophysical Assays (SPR, ITC, FP) | KD (Binary): Dissociation constant for PROTAC binding to the target or E3 ligase. KD (Ternary): Dissociation constant for the ternary complex. Cooperativity (α): Factor by which the binding of one protein influences the binding of the other. | α > 1 indicates positive cooperativity (favorable). α < 1 indicates negative cooperativity (unfavorable). | High cooperativity and stable ternary complex formation can mitigate the "hook effect" and may lead to higher potency at lower, less toxic concentrations.[6] |
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for troubleshooting PROTAC-induced cytotoxicity.
Caption: Logical steps to mitigate the "hook effect".
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. An Overview of PROTAC Technology and DMPK Research Strategy - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. precisepeg.com [precisepeg.com]
- 13. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies [mdpi.com]
- 17. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
PROTAC Cbl-b-IN-1 Solutions: Technical Support Center
This technical support center provides guidance on the stability and storage of PROTAC Cbl-b-IN-1 and the related small molecule inhibitor, Cbl-b-IN-1. Due to the limited publicly available stability data for this compound solutions, we have included detailed information for the Cbl-b inhibitor Cbl-b-IN-1, which may serve as a useful reference. Researchers should always consult the Certificate of Analysis provided by the supplier for specific storage and handling instructions for their particular compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound as a solid?
For this compound, it is recommended to store the product under the conditions specified in the Certificate of Analysis.[1][2] Shipping conditions are often at room temperature in the continental US, but this may vary for other locations.[1][2]
For the Cbl-b inhibitor, Cbl-b-IN-1, the recommended storage for the powder form is 3 years at -20°C and 2 years at 4°C.[3]
Q2: How should I prepare a stock solution of Cbl-b-IN-1?
To prepare a stock solution of the Cbl-b inhibitor Cbl-b-IN-1, DMSO is a common solvent. It is soluble in DMSO at a concentration of 60 mg/mL (120.33 mM) with the aid of ultrasonication and warming to 60°C.[3]
Q3: What is the stability of Cbl-b-IN-1 stock solutions?
The stability of Cbl-b-IN-1 stock solutions depends on the storage temperature. When stored at -80°C, the solution is stable for up to 6 months.[3][4] If stored at -20°C, it should be used within 1 month.[3][4]
Q4: How can I prepare Cbl-b-IN-1 for in vivo experiments?
For in vivo studies, several solvent formulations can be used for the Cbl-b inhibitor Cbl-b-IN-1 to achieve a clear solution with a solubility of at least 6 mg/mL (12.03 mM).[3] The solvents should be added sequentially.[3] Common formulations include:
-
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline[3]
-
10% DMSO >> 90% (20% SBE-β-CD in saline)[3]
-
10% DMSO >> 90% corn oil[3]
Q5: What is the mechanism of action of this compound?
This compound is a proteolysis-targeting chimera that induces the degradation of the Cbl-b protein.[1][2] It is composed of a ligand that binds to Cbl-b (Cbl-b-IN-21), a linker, and a ligand that recruits an E3 ubiquitin ligase (a derivative of Lenalidomide).[1][2][5] This brings the E3 ligase into proximity with Cbl-b, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitation in stock solution | - Exceeded solubility limit- Improper storage | - Gently warm the solution and vortex or sonicate to redissolve.- Ensure the stock solution is stored at the recommended temperature (-80°C for long-term storage).- Prepare a fresh stock solution if precipitation persists. |
| Inconsistent experimental results | - Degradation of the compound in solution- Multiple freeze-thaw cycles | - Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.- Prepare fresh dilutions from a stable stock solution for each experiment.- Verify the age of the stock solution and prepare a new one if it has exceeded its recommended storage period. |
| Low in vivo efficacy | - Poor bioavailability- Inadequate formulation | - Optimize the in vivo formulation. Refer to the recommended solvent systems for Cbl-b-IN-1.- Ensure the compound is fully dissolved in the vehicle before administration. |
Data Summary
Table 1: Storage and Stability of Cbl-b-IN-1 (Inhibitor)
| Form | Storage Temperature | Stability Period | Reference |
| Powder | -20°C | 3 years | [3] |
| Powder | 4°C | 2 years | [3] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [3][4] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [3][4] |
Table 2: Solubility of Cbl-b-IN-1 (Inhibitor)
| Solvent | Concentration | Notes | Reference |
| DMSO | 60 mg/mL (120.33 mM) | Requires ultrasonication and warming to 60°C | [3] |
| In vivo formulation 1 | ≥ 6 mg/mL (12.03 mM) | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | [3] |
| In vivo formulation 2 | ≥ 6 mg/mL (12.03 mM) | 10% DMSO >> 90% (20% SBE-β-CD in saline) | [3] |
| In vivo formulation 3 | ≥ 6 mg/mL (12.03 mM) | 10% DMSO >> 90% corn oil | [3] |
Experimental Protocols & Visualizations
Protocol: Preparation of a 10 mM Stock Solution of Cbl-b-IN-1 in DMSO
-
Calculate the required mass: For 1 mL of a 10 mM stock solution of Cbl-b-IN-1 (Molecular Weight: 498.62 g/mol ), the required mass is 4.9862 mg.
-
Weigh the compound: Accurately weigh the calculated mass of Cbl-b-IN-1 powder.
-
Dissolve in DMSO: Add the appropriate volume of high-purity DMSO to the powder. For 1 mL of stock solution, add 1 mL of DMSO.
-
Aid dissolution: To ensure complete dissolution, sonicate the solution and gently warm it to 60°C until the solution is clear.[3]
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months.[3][4]
Caption: Workflow for preparing a Cbl-b-IN-1 stock solution.
This compound Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system to specifically target and degrade the Cbl-b protein. This E3 ubiquitin ligase plays a negative regulatory role in T-cell activation.[8] By degrading Cbl-b, the PROTAC can enhance T-cell activation and cytokine secretion, which is a promising strategy in cancer immunotherapy.[4][9]
Caption: Mechanism of PROTAC-mediated Cbl-b degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single amino acid-based PROTACs trigger degradation of the oncogenic kinase BCR-ABL in chronic myeloid leukemia (CML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cbl-b differentially regulates activation-induced apoptosis in T helper 1 and T helper 2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing resistance mechanisms to PROTAC Cbl-b-IN-1
This guide provides troubleshooting and technical information for researchers utilizing PROTAC Cbl-b-IN-1, a proteolysis-targeting chimera designed to induce the degradation of the E3 ubiquitin ligase Cbl-b. By hijacking the Cereblon (CRBN) E3 ligase, this PROTAC aims to mark Cbl-b for proteasomal degradation, thereby enhancing immune cell activation.[1][2] This resource addresses potential resistance mechanisms and common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A: this compound is a heterobifunctional molecule designed to induce selective degradation of the Cbl-b protein.[3] It consists of a ligand that binds to Cbl-b, a second ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting them.[3] By simultaneously binding to both Cbl-b and CRBN, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to Cbl-b. This polyubiquitination marks Cbl-b for degradation by the 26S proteasome, leading to the removal of its negative regulatory effects on immune cell signaling.[2][4]
Diagram 1: Mechanism of Action for this compound
References
- 1. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PROTAC Cbl-b-IN-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC Cbl-b-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera designed to induce the degradation of the E3 ubiquitin ligase Cbl-b.[1][2][3] It is a heterobifunctional molecule composed of three key components:
-
A Cbl-b binding ligand (Cbl-b-IN-21): This part of the molecule specifically binds to the Cbl-b protein.[1][4]
-
An E3 ligase ligand (Lenalidomide derivative): This moiety recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][5]
-
A linker: This connects the Cbl-b binder and the CRBN ligand.
The PROTAC works by forming a ternary complex between Cbl-b and the CRBN E3 ligase. This proximity induces the ubiquitination of Cbl-b, marking it for degradation by the proteasome.[6]
Q2: What are the essential negative controls for a this compound experiment?
To ensure that the observed degradation of Cbl-b is a specific result of the PROTAC mechanism, several negative controls are crucial. While a specific, commercially available inactive control for this compound is not readily documented, researchers can design and synthesize their own based on established principles.
Two primary types of negative controls are recommended:
-
E3 Ligase-Binding-Deficient Control: This control is structurally identical to this compound but is modified to prevent its interaction with the CRBN E3 ligase. For lenalidomide-based PROTACs, this can often be achieved by creating an epimer at the glutarimide (B196013) chiral center or by modifying the glutarimide ring to prevent binding. This control helps to demonstrate that the degradation is dependent on the recruitment of CRBN.
-
Target-Binding-Deficient Control: This control molecule contains the CRBN ligand and the linker but has a modification on the Cbl-b binding moiety (an analog of Cbl-b-IN-21) that abolishes its affinity for Cbl-b. This control is used to confirm that the degradation effect is dependent on the specific binding to Cbl-b.
Additionally, using the individual components of the PROTAC (the Cbl-b binder Cbl-b-IN-21 alone and the CRBN ligand alone) as controls can help rule out non-PROTAC-related effects of these molecules.
Q3: How do I confirm that this compound is inducing ubiquitination of Cbl-b?
An in-cell ubiquitination assay is the most direct way to confirm the mechanism of action. This is typically done by immunoprecipitating Cbl-b from cell lysates treated with this compound and then performing a western blot to detect polyubiquitin (B1169507) chains. An increase in the ubiquitination of Cbl-b in the presence of the PROTAC, especially when co-treated with a proteasome inhibitor like MG132, would be strong evidence of its mechanism.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation of Cbl-b observed. | Inactive Compound: The PROTAC may have degraded due to improper storage. | Ensure the compound is stored correctly, protected from light and moisture. Prepare fresh stock solutions. |
| Incorrect Concentration: The concentration of the PROTAC may be outside the optimal range for ternary complex formation (the "hook effect"). | Perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal degradation concentration. | |
| Insufficient Treatment Time: The incubation time may not be long enough to see a significant reduction in protein levels. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal duration for Cbl-b degradation. | |
| Cell Line Not Suitable: The cell line used may not express sufficient levels of CRBN or other necessary components of the ubiquitin-proteasome system. | Confirm the expression of CRBN in your cell line by western blot. Consider using a different cell line known to have a functional CRBN pathway. | |
| Cbl-b degradation is observed, but the negative control also shows activity. | Non-PROTAC Off-Target Effects: The negative control may have unexpected biological activity. | Synthesize and test an alternative negative control (e.g., if using an E3-binding deficient control, try a target-binding deficient one). Perform proteomics studies to identify potential off-targets. |
| Impure Negative Control: The synthesized negative control may be contaminated with the active PROTAC. | Verify the purity of your negative control compound using analytical techniques like HPLC and mass spectrometry. | |
| High background in ubiquitination assay. | Non-specific Antibody Binding: The ubiquitin or Cbl-b antibody may have high non-specific binding. | Optimize your immunoprecipitation and western blot protocols. Include appropriate IgG isotype controls and ensure thorough washing steps. |
Experimental Protocols & Data
Quantitative Data Summary
Since specific DC₅₀ and Dₘₐₓ values for this compound are not widely published, researchers should determine these values empirically in their specific cell system. The table below serves as a template for organizing your experimental data.
| Cell Line | Treatment Time (hours) | DC₅₀ (nM) | Dₘₐₓ (%) |
| e.g., Jurkat | e.g., 24 | [Your Data] | [Your Data] |
| e.g., HEK293 | e.g., 24 | [Your Data] | [Your Data] |
DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein. Dₘₐₓ: The maximum percentage of target protein degradation observed.
Key Experimental Methodologies
1. Cbl-b Degradation Assay (Western Blot)
-
Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with a serial dilution of this compound and the appropriate negative controls for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or similar protein assay to ensure equal loading.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for Cbl-b. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities and normalize the Cbl-b signal to the loading control. Calculate the percentage of Cbl-b degradation relative to the vehicle-treated control.
2. In-Cell Ubiquitination Assay
-
Cell Treatment: Treat cells with this compound, a negative control, and a vehicle control. It is often beneficial to include a condition with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing inhibitors of deubiquitinating enzymes (DUBs).
-
Immunoprecipitation (IP): Incubate the cell lysates with an antibody against Cbl-b conjugated to beads (e.g., protein A/G) to pull down Cbl-b and its interacting partners.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the protein complexes from the beads and analyze by western blotting using an antibody that recognizes ubiquitin (e.g., anti-Ub). A smear of high molecular weight bands in the PROTAC-treated sample indicates polyubiquitination of Cbl-b.
Visualizations
Cbl-b Signaling Pathway in T-Cell Activation
Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling proteins.
This compound Experimental Workflow
Caption: A typical experimental workflow for characterizing this compound.
Logic Diagram for Troubleshooting Negative Controls
Caption: Decision tree for troubleshooting an active negative control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PROTAC | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Cbl-b Degradation by PROTAC Cbl-b-IN-1
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the targeted degradation of the E3 ubiquitin ligase Cbl-b using the Proteolysis Targeting Chimera (PROTAC), Cbl-b-IN-1. We offer a comparative analysis of this technology against alternative methods of Cbl-b modulation, supported by detailed experimental protocols and data presentation formats.
Introduction to Cbl-b and PROTAC Technology
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical negative regulator of immune cell activation, particularly in T-cells.[1][2][3] By targeting key signaling proteins for proteasomal degradation, Cbl-b establishes a threshold for T-cell activation, playing a crucial role in maintaining immune homeostasis and preventing autoimmunity.[4][5] Its role as an intracellular immune checkpoint has made it an attractive target for cancer immunotherapy.[2][6]
PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins rather than merely inhibiting them. PROTAC Cbl-b-IN-1 is designed to specifically target Cbl-b for degradation.[7][8] It consists of a ligand that binds to Cbl-b, connected via a linker to a ligand that recruits an E3 ligase, such as Cereblon (CRBN).[7] This induced proximity results in the ubiquitination and subsequent degradation of Cbl-b by the proteasome.
Mechanism of Action: Cbl-b Degradation by Cbl-b-IN-1
This compound operates by hijacking the cell's natural protein disposal system. The molecule simultaneously binds to Cbl-b and the E3 ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to Cbl-b. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the Cbl-b protein. The PROTAC itself is then released to target another Cbl-b protein, acting catalytically.
References
- 1. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
PROTAC Cbl-b-IN-1 vs. Small Molecule Inhibitors: A Comparative Guide for Researchers
In the rapidly evolving landscape of immuno-oncology, the E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint.[1][2] Its role as a negative regulator of T-cell and NK-cell activation makes it a compelling target for therapeutic intervention.[1][2] This has led to the development of two distinct therapeutic modalities: small molecule inhibitors and Proteolysis Targeting Chimeras (PROTACs).
This guide provides a detailed comparison of PROTAC Cbl-b-IN-1 and various small molecule inhibitors of Cbl-b, offering insights into their mechanisms of action, available performance data, and the experimental protocols used for their evaluation. It is important to note that while extensive preclinical and clinical data are available for several small molecule inhibitors, quantitative data on the degradation efficiency (DC50, Dmax) of this compound is not yet publicly available. This guide, therefore, focuses on a comparison of their mechanisms and presents the available quantitative data for the small molecule inhibitors.
Mechanism of Action: Inhibition vs. Degradation
Small molecule inhibitors of Cbl-b are designed to bind to the enzyme and block its catalytic activity.[3][4] Many of these inhibitors, such as NX-1607, function as "intramolecular glues," locking Cbl-b in an inactive conformation.[3][4] This prevents the ubiquitination of downstream targets in the T-cell receptor (TCR) signaling pathway, thereby lowering the threshold for T-cell and NK-cell activation.[2][5][6]
In contrast, this compound operates through a fundamentally different, event-driven mechanism.[7][8] A PROTAC is a heterobifunctional molecule with two distinct ligands connected by a linker.[8] In the case of this compound, one ligand (Cbl-b-IN-21) binds to Cbl-b, while the other (a lenalidomide (B1683929) derivative) recruits the Cereblon (CRBN) E3 ligase.[7] This induced proximity results in the ubiquitination and subsequent proteasomal degradation of the Cbl-b protein itself, rather than just inhibiting its function.[8] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple Cbl-b proteins.[9]
Figure 1. Mechanisms of Cbl-b targeting.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and several small molecule inhibitors of Cbl-b.
Table 1: this compound Profile
| Parameter | Value | Reference |
| Cbl-b Ligand | Cbl-b-IN-21 | [7] |
| E3 Ligase Recruiter | Lenalidomide derivative (for Cereblon) | [7] |
| DC50 (Degradation) | Not Publicly Available | - |
| Dmax (Max Degradation) | Not Publicly Available | - |
Table 2: Small Molecule Inhibitor Profiles
| Compound | Biochemical IC50 | Cellular EC50 (IL-2 Release) | In Vivo Model (Efficacy) | Reference |
| NX-1607 | 0.46 nM | Not specified | Significant tumor growth inhibition in CT26, MC38, and 4T1 models (30 mg/kg, PO QD) | [2][10] |
| HST-1011 | Low nanomolar potency | Not specified | Phase 1/2 clinical trial ongoing (NCT05662397) | [11] |
| AUR-243 | "Excellent potency" | Not specified | Robust antitumor efficacy as monotherapy and in combination with anti-PD-1 in syngeneic models | [2] |
| GRC 65327 | Sub-nanomolar potency | Not specified | Significant tumor growth inhibition in CT26 and MC38 models | [5] |
| Cbl-b-IN-1 | < 100 nM | Promotes IL-2, IFN-γ, TNF-α secretion (0.1-5 µM) | Not specified | [12] |
| Innocare Cpd 96 | 0.98 nM | 1.8 nM (Jurkat-IL-2) | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the evaluation of Cbl-b targeting compounds.
Cbl-b Ubiquitination Assay (TR-FRET)
This assay quantitatively measures the ubiquitination activity of Cbl-b in a high-throughput format.
Figure 2. TR-FRET assay workflow.
Methodology:
-
Compound Plating: Serially diluted compounds in DMSO are acoustically dispensed into a 384-well assay plate. Control wells receive DMSO only (maximum signal) or a reference inhibitor (minimum signal).
-
Enzyme Addition: A solution containing recombinant Cbl-b enzyme is added to all wells. The plate is incubated for 30-60 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: A mix containing the E1 activating enzyme, an E2 conjugating enzyme (e.g., UbcH5b), a biotinylated ubiquitin, a fluorescently labeled ubiquitin (e.g., europium-labeled), the Cbl-b substrate (e.g., SRC or Tyro3), and ATP is added to initiate the ubiquitination reaction.[1] The plate is incubated for 60 minutes at room temperature.
-
Detection: A stop/detection buffer containing a fluorescent acceptor (e.g., streptavidin-conjugated dye) is added. This brings the donor and acceptor fluorophores into close proximity on the polyubiquitin (B1169507) chains, generating a FRET signal. The plate is incubated for another 60 minutes.
-
Data Acquisition: The plate is read on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The ratio of acceptor to donor emission is calculated. The percent inhibition is determined relative to controls, and IC50 values are calculated from the dose-response curves.
Primary T-Cell Activation and Cytokine Release Assay
This cellular assay assesses the ability of a compound to enhance T-cell activation, typically measured by cytokine production.
Methodology:
-
T-Cell Isolation: Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
T-Cell Stimulation: T-cells are stimulated with plate-bound anti-CD3 antibodies, with or without co-stimulation from anti-CD28 antibodies.[10]
-
Compound Treatment: The stimulated T-cells are treated with various concentrations of the test compound or vehicle control.
-
Incubation: The cells are incubated for a period of 24-72 hours.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of secreted cytokines, such as IL-2 and IFN-γ, is measured using an ELISA or a multiplex bead-based assay.
-
Data Analysis: The increase in cytokine secretion in compound-treated wells is compared to vehicle-treated wells to determine the EC50 value.
In Vivo Syngeneic Tumor Model (CT26)
This in vivo assay evaluates the anti-tumor efficacy of a compound in an immunocompetent mouse model.
Figure 3. In vivo CT26 model workflow.
Methodology:
-
Cell Culture: CT26 colon carcinoma cells are cultured in appropriate media.
-
Tumor Implantation: A suspension of CT26 cells is injected subcutaneously into the flank of BALB/c mice.[10]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 50-100 mm³). Mice are then randomized into treatment and control groups.
-
Compound Administration: The test compound is administered to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., 30 mg/kg, once daily).[10] The control group receives the vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumors and spleens may be harvested for further analysis, such as immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes and weights of the treated group to the vehicle control group.
Conclusion
Both PROTAC-mediated degradation and small molecule inhibition of Cbl-b represent promising strategies in cancer immunotherapy. Small molecule inhibitors have demonstrated potent preclinical activity and are advancing through clinical trials.[11] Their mechanism of action is well-characterized, and a growing body of quantitative data supports their development.
This compound offers a mechanistically distinct approach by inducing the degradation of the Cbl-b protein. While quantitative data on its degradation efficiency is not yet in the public domain, the catalytic nature of PROTACs presents a theoretical advantage. The choice between these two modalities for further research and development will depend on a variety of factors, including the desired pharmacological profile, potential for off-target effects, and the specific context of the tumor microenvironment. As more data on Cbl-b targeting agents becomes available, a clearer picture of their relative strengths and weaknesses will emerge, guiding the next generation of immuno-oncology therapies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Oral CBL-B inhibitor shows strong immune activation, favorable safety | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. nurixtx.com [nurixtx.com]
- 9. nurixtx.com [nurixtx.com]
- 10. targetedonc.com [targetedonc.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Innocare Pharma divulges new CBLB inhibitors | BioWorld [bioworld.com]
A Comparative Guide: PROTAC Cbl-b-IN-1 vs. Cbl-b Knockout Models in Immuno-Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical negative regulator of T-cell activation, making it a compelling target for enhancing anti-tumor immunity. Two primary research models are utilized to study the effects of Cbl-b inhibition: genetic knockout (KO) mouse models and pharmacological degradation using Proteolysis Targeting Chimeras (PROTACs), such as Cbl-b-IN-1. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate model for their studies.
Mechanism of Action: Genetic Ablation vs. Pharmacological Degradation
Cbl-b knockout (KO) models involve the genetic deletion of the Cblb gene, leading to a complete and systemic absence of the Cbl-b protein. This provides a model of long-term, irreversible Cbl-b deficiency. In these models, T-cells exhibit a lower activation threshold and are less dependent on co-stimulatory signals for proliferation and cytokine production.
PROTAC Cbl-b-IN-1 is a heterobifunctional molecule that induces the degradation of the Cbl-b protein. It consists of a ligand that binds to Cbl-b, a linker, and a ligand that recruits an E3 ligase (in this case, Cereblon). This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of Cbl-b. This approach offers a transient and controllable method of Cbl-b depletion, mimicking a therapeutic intervention.
Performance Comparison: T-cell Function and Anti-Tumor Immunity
Direct quantitative comparisons between Cbl-b knockout models and this compound in the same head-to-head studies are limited in publicly available literature. However, data from separate studies on each model provide valuable insights into their respective effects on T-cell function and anti-tumor immunity.
Data on T-cell Function
| Parameter | Cbl-b Knockout Model | This compound |
| T-cell Proliferation | T-cells from Cbl-b KO mice are hyperproliferative.[1] Under PD-L1-mediated suppression, proliferation of Cbl-b deficient T-cells was maintained at approximately 80% of the uninhibited control, while wild-type T-cell proliferation was reduced to about 44%.[2] | Treatment with Cbl-b-IN-1 has been shown to promote T-cell proliferation potential.[3] Specific quantitative data on proliferation rates from peer-reviewed publications is not readily available. |
| Cytokine Secretion | Cbl-b KO T-cells exhibit enhanced production of pro-inflammatory cytokines.[4] Under PD-L1 suppression, IFN-γ secretion from Cbl-b deficient CD8+ T-cells was maintained at 85% of the control, compared to 17% in wild-type cells.[2] Cbl-b KO CD4+ T-cells also show hyper-secretion of IL-2.[5] | Cbl-b-IN-1 (at concentrations of 0.1-5 μM) promotes the secretion of cytokines including IL-2, IFN-γ, and TNF-α.[6] Specific quantitative data (e.g., pg/mL) from peer-reviewed publications is limited. |
Note: The quantitative data for the Cbl-b knockout model is derived from specific experimental conditions and may vary between different studies. The information for this compound is primarily qualitative at present.
Data on In Vivo Anti-Tumor Efficacy
| Parameter | Cbl-b Knockout Model | This compound |
| Tumor Growth Inhibition | Cbl-b knockout mice have been shown to spontaneously reject inoculated tumors.[7] Adoptive transfer of Cbl-b deficient CD8+ T-cells is sufficient to mediate anti-tumor immune responses in tumor-bearing mice.[7] | Information from peer-reviewed literature regarding in vivo anti-tumor efficacy of this compound is not yet widely available. |
Signaling Pathways and Experimental Workflows
Cbl-b Signaling Pathway in T-cell Activation
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for degradation.
Experimental Workflow: Cbl-b Knockout Mouse Generation
References
- 1. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cblb-deficient T cells are less susceptible to PD-L1-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overproduction of IL-2 by Cbl-b deficient CD4+ T cells provides resistance against regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Spontaneous tumor rejection by cbl-b–deficient CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Downstream Signaling of Cbl-b Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Casitas B-lineage lymphoma-b (Cbl-b) is a critical intracellular E3 ubiquitin ligase that functions as a negative regulator of immune cell activation, particularly in T cells and Natural Killer (NK) cells.[1][2] Its degradation or inhibition unleashes potent anti-tumor immune responses, making it a prime target for cancer immunotherapy.[3] This guide provides a comparative overview of key methods to assess the downstream signaling events following Cbl-b degradation, supported by experimental data and detailed protocols.
Introduction to Cbl-b Signaling
Cbl-b acts as a gatekeeper, setting the threshold for T-cell activation.[2][4] In the absence of co-stimulatory signals (like from CD28), Cbl-b is active and ubiquitinates key signaling proteins, targeting them for proteasomal degradation or otherwise inhibiting their function.[1][3] This ubiquitination dampens the signaling cascade originating from the T-cell receptor (TCR), leading to a state of T-cell anergy or tolerance.[4][5]
When Cbl-b is degraded or its function is inhibited, this negative regulation is lifted. This results in enhanced and sustained activation of multiple downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways, culminating in robust T-cell proliferation, cytokine production, and cytotoxic activity.[1][4][5]
Core Signaling Pathways Affected by Cbl-b Degradation
The degradation of Cbl-b leads to the hyperactivation of several downstream signaling molecules. Key substrates of Cbl-b's E3 ligase activity include Phospholipase C gamma 1 (PLCγ1), the p85 subunit of Phosphoinositide 3-kinase (PI3K), Vav1, and Protein Kinase C theta (PKCθ).[6][7] Consequently, assessing the status of these molecules and their downstream effectors is paramount to understanding the impact of Cbl-b degradation.
Below is a diagram illustrating the central role of Cbl-b in regulating T-cell activation.
Comparative Analysis of Assessment Methods
The functional consequence of Cbl-b degradation can be quantified using a variety of techniques. The choice of method depends on the specific research question, desired throughput, and available resources. Below is a comparison of common methodologies.
| Method | Parameter Measured | Throughput | Quantitative | Advantages | Disadvantages |
| Western Blot | Protein phosphorylation (p-PLCγ1, p-ERK), Cbl-b protein levels | Low | Semi-quantitative | Direct measure of signaling activation, widely available | Low throughput, variability between experiments |
| Flow Cytometry | T-cell activation markers (CD69, CD25), proliferation (e.g., CFSE) | High | Quantitative | Single-cell data, multi-parameter analysis | Indirect measure of upstream signaling |
| ELISA / Luminex | Secreted cytokines (IL-2, IFN-γ, TNF-α) | Medium-High | Quantitative | Functional endpoint, high sensitivity | Bulk measurement, no single-cell resolution |
| TR-FRET Assays | Cbl-b auto-ubiquitination or substrate ubiquitination | High | Quantitative | Homogeneous (no-wash) format, suitable for HTS | In vitro assay, may not reflect cellular complexity |
| Immunoprecipitation | Interaction between Cbl-b and its substrates | Low | Qualitative/Semi-quantitative | Demonstrates direct protein-protein interaction | Can be technically challenging, potential for artifacts |
Experimental Protocols
Western Blot for Phosphorylated Downstream Targets
This protocol describes the detection of phosphorylated PLCγ1 (p-PLCγ1) and ERK1/2 (p-ERK1/2) in T-cells following Cbl-b inhibition.
Methodology:
-
Cell Treatment: Culture primary T-cells or Jurkat T-cells. Treat cells with a Cbl-b inhibitor (e.g., NX-1607) or vehicle control for the desired time.
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-PLCγ1, p-ERK1/2, total PLCγ1, total ERK1/2, and a loading control (e.g., β-Actin).[8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect chemiluminescence using an imaging system.[8] Quantify band intensity using software like ImageJ.
Flow Cytometry for T-Cell Activation Markers
This protocol details the assessment of CD69 expression, an early marker of T-cell activation.
Methodology:
-
Cell Stimulation: Isolate primary human or murine T-cells.
-
Treatment: Treat T-cells with a Cbl-b inhibitor or a genetic tool (e.g., siRNA) to induce Cbl-b degradation.
-
Activation: Stimulate the T-cells with anti-CD3/CD28 antibodies for 18-24 hours.
-
Staining: Harvest cells and wash with FACS buffer (PBS with 2% FBS). Stain with fluorescently-conjugated antibodies against CD4, CD8, and CD69 for 30 minutes on ice.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Analysis: Gate on CD4+ or CD8+ T-cell populations and quantify the percentage of CD69-positive cells.
In Vitro TR-FRET Ubiquitination Assay
This protocol provides a high-throughput method to directly measure the E3 ligase activity of Cbl-b.
Methodology:
-
Reaction Setup: In a 384-well plate, combine the necessary components: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), biotin-labeled ubiquitin, and GST-tagged Cbl-b.[9]
-
Compound Addition: Add test compounds (potential Cbl-b inhibitors) or DMSO control.
-
Initiation: Start the reaction by adding ATP. Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add detection reagents: a Terbium-labeled anti-GST antibody (donor) and a fluorescently-labeled streptavidin (acceptor).[9]
-
Measurement: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a compatible plate reader. A decrease in signal indicates inhibition of Cbl-b auto-ubiquitination.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for assessing the downstream effects of a novel Cbl-b inhibitor.
Conclusion
Assessing the downstream signaling of Cbl-b degradation is crucial for validating novel therapeutic strategies that target this E3 ligase. A multi-faceted approach combining direct biochemical assays, such as Western blotting for pathway activation, with functional cell-based assays, like flow cytometry for T-cell activation markers and cytokine release assays, provides a comprehensive understanding of a compound's or genetic perturbation's effect. For high-throughput screening, in vitro methods like TR-FRET offer a robust and scalable alternative.[9] By employing the appropriate combination of these methodologies, researchers can effectively characterize the immunological consequences of Cbl-b degradation and accelerate the development of next-generation immunotherapies.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitin Ligases CBL and CBL-B Maintain the Homeostasis and Immune Quiescence of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
A Head-to-Head Comparison of Cbl-b Targeting PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for the head-to-head comparison of different Cbl-b targeting Proteolysis Targeting Chimeras (PROTACs). While direct comparative data for specific, publicly disclosed Cbl-b PROTACs is currently limited in the scientific literature, this guide outlines the critical experimental parameters and methodologies required for their evaluation. We will use hypothetical data for "PROTAC A" and "PROTAC B" to illustrate how to present such a comparison effectively.
Cbl-b (Casitas B-lineage lymphoma-b) is an E3 ubiquitin ligase that acts as a key negative regulator of T-cell activation, making it a promising target for cancer immunotherapy. PROTACs are a novel therapeutic modality that induce the degradation of target proteins, such as Cbl-b, by hijacking the cell's own ubiquitin-proteasome system. The development of potent and selective Cbl-b targeting PROTACs holds the potential to enhance anti-tumor immunity.
Data Presentation: A Framework for Comparison
A direct comparison of Cbl-b targeting PROTACs requires the evaluation of several key performance metrics. The following tables, populated with hypothetical data, demonstrate a clear and structured way to present these findings.
Table 1: In Vitro Degradation Efficiency of Cbl-b Targeting PROTACs
| PROTAC | Target | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |
| PROTAC A | Cbl-b | Cereblon (CRBN) | Jurkat | 50 | >90 | 24 |
| PROTAC B | Cbl-b | von Hippel-Lindau (VHL) | Jurkat | 75 | >85 | 24 |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of protein degradation achieved. A higher Dmax value indicates greater efficacy.
Table 2: Selectivity Profile of Cbl-b Targeting PROTACs
| PROTAC | Cbl-b Degradation (DC50, nM) | c-Cbl Degradation (DC50, nM) | Selectivity (c-Cbl/Cbl-b) |
| PROTAC A | 50 | >1000 | >20-fold |
| PROTAC B | 75 | >1500 | >20-fold |
-
Selectivity: The ability of the PROTAC to degrade the intended target (Cbl-b) over other closely related proteins, such as c-Cbl. High selectivity is crucial to minimize off-target effects.
Table 3: In Vitro Functional Effects of Cbl-b Targeting PROTACs
| PROTAC | Assay | Cell Line | EC50 (nM) |
| PROTAC A | IL-2 Production | Jurkat | 100 |
| PROTAC B | IL-2 Production | Jurkat | 150 |
-
EC50: The concentration of the PROTAC that elicits a half-maximal response in a functional assay, such as cytokine production, which is an indicator of T-cell activation.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling proteins downstream of the TCR and CD28.
Caption: A general experimental workflow for the evaluation of Cbl-b targeting PROTACs.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate comparison of PROTAC performance.
Western Blotting for Determination of DC50 and Dmax
This protocol is used to quantify the degradation of Cbl-b in response to PROTAC treatment.
Materials:
-
Jurkat cells (or other suitable T-cell line)
-
Complete RPMI-1640 medium
-
Cbl-b targeting PROTACs (stock solutions in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-Cbl-b, Rabbit anti-c-Cbl, Mouse anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies: Goat anti-rabbit IgG-HRP, Goat anti-mouse IgG-HRP
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Prepare serial dilutions of the Cbl-b targeting PROTACs in complete medium. Include a vehicle control (DMSO).
-
Treat the cells with the PROTACs or vehicle for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the Cbl-b and c-Cbl band intensities to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Immunoprecipitation-Western Blot for Ubiquitination Assessment
This protocol is used to confirm that the PROTAC-mediated degradation of Cbl-b is dependent on the ubiquitin-proteasome system.
Materials:
-
All materials listed for Western Blotting
-
Protein A/G magnetic beads
-
Primary antibody for immunoprecipitation: Rabbit anti-Cbl-b
-
Primary antibody for Western blotting: Mouse anti-Ubiquitin
-
MG132 (proteasome inhibitor)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration close to its DC50, with or without pre-treatment with MG132 (10 µM for 4 hours).
-
Lyse the cells as described in the Western Blotting protocol.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with the anti-Cbl-b antibody overnight at 4°C.
-
Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membrane with an anti-ubiquitin antibody to detect poly-ubiquitinated Cbl-b.
-
Cell Viability Assay
This assay is used to assess the cytotoxic effects of the Cbl-b targeting PROTACs.
Materials:
-
Jurkat cells
-
Complete RPMI-1640 medium
-
Cbl-b targeting PROTACs
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Cell Seeding and Treatment:
-
Seed Jurkat cells in a 96-well plate at a density of 10,000 cells/well.
-
Treat the cells with serial dilutions of the PROTACs for 72 hours.
-
-
Assay:
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.
-
By following these standardized protocols and presenting the data in a clear, tabular format, researchers can effectively conduct head-to-head comparisons of different Cbl-b targeting PROTACs, facilitating the identification of lead candidates for further development.
A Researcher's Guide to Validating On-Target Engagement in Cellular Models
An Objective Comparison of Leading Methodologies for Drug Discovery Professionals
In the realm of drug discovery, confirming that a therapeutic compound binds to its intended molecular target within the complex milieu of a living cell is a cornerstone of establishing its mechanism of action and a critical predictor of its potential efficacy. This guide provides a comprehensive comparison of four prominent methods for validating on-target engagement in cellular models: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stabilization (DARTS), NanoBRET™ Target Engagement Assay, and Mass Spectrometry-based Thermal Proteome Profiling (TPP).
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of each technique's underlying principles, experimental protocols, and performance characteristics to facilitate informed decisions in selecting the most appropriate method for their research needs.
Comparative Analysis of Target Engagement Methodologies
Choosing the optimal target engagement assay depends on several factors, including the nature of the target protein, the desired throughput, the required sensitivity, and available resources. The following table summarizes the key quantitative and qualitative features of the four highlighted methods.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stabilization (DARTS) | NanoBRET™ Target Engagement Assay | Mass Spectrometry (TPP) |
| Principle | Ligand binding-induced thermal stabilization of the target protein.[1] | Ligand binding-induced stabilization of the target protein against proteolysis.[1] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | Global, unbiased measurement of changes in protein thermal stability across the proteome upon ligand binding.[2] |
| Sensitivity (Ligand Affinity) | Micromolar (µM) to nanomolar (nM) range.[3] | Typically in the low micromolar (1–10 µM) range.[4][5] | Picomolar (pM) to nanomolar (nM) range.[6][7][8] | Varies depending on protein abundance and instrument sensitivity. |
| Throughput (Samples/Day) | Low (~100) for Western Blot; High (>10,000) for plate-based formats.[9][10][11] | Low to moderate, dependent on Western Blot analysis.[1] | High (1,000 - 5,000), suitable for HTS in 384- and 1536-well formats.[12][13][14] | Low (<100), limited by mass spectrometry run times.[15] |
| Sample Type | Intact cells, cell lysates, tissues.[15] | Primarily cell lysates.[1] | Intact cells. | Cell lysates, tissues.[2] |
| Labeling Requirement | Label-free for endogenous targets. | Label-free. | Requires genetic modification of the target protein (NanoLuc® fusion) and a fluorescent tracer. | Label-free for endogenous proteins. |
| Data Output | Target-specific thermal shift curves. | Target-specific protein stabilization bands. | Quantitative binding affinity (Kd), residence time, and target occupancy.[16] | Proteome-wide thermal stability profiles. |
| Estimated Cost per Sample | Varies widely based on detection method (antibodies, reagents). | Generally lower due to simpler reagent requirements, but dependent on antibody cost. | Higher due to proprietary reagents (NanoLuc® substrate, tracers). | Highest due to instrumentation and specialized expertise. |
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the practical application and biological context of these assays, the following sections detail the experimental workflows and relevant signaling pathways.
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the generalized workflows for CETSA, DARTS, and NanoBRET assays.
References
- 1. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. What is a good Kd value? | AAT Bioquest [aatbio.com]
- 4. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Quantitative BRET Affinity Assay for Nucleic Acid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A live cell NanoBRET binding assay allows the study of ligand-binding kinetics to the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Unlocking Immune Responses: A Comparative Guide to Phenotypic Assays for Cbl-b Degradation
For researchers, scientists, and drug development professionals, understanding the functional consequences of targeting the E3 ubiquitin ligase Cbl-b is paramount. Cbl-b acts as a critical negative regulator of immune cell activation, particularly in T cells and Natural Killer (NK) cells. Its degradation, through genetic knockout, knockdown, or small molecule inhibitors, unleashes a potent anti-tumor immune response. This guide provides a comparative overview of key phenotypic assays used to confirm the functional outcomes of Cbl-b degradation, supported by experimental data and detailed protocols.
Cbl-b: A Key Regulator of Immune Activation
Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a crucial role in establishing the activation threshold for T cells and other immune cells.[1] It mediates the ubiquitination of key signaling proteins downstream of the T cell receptor (TCR) and co-stimulatory molecules like CD28, leading to their degradation or functional inactivation.[2][3][4] By targeting proteins such as PLC-γ1, PKC-θ, and the p85 subunit of PI3K, Cbl-b effectively dampens T cell activation, proliferation, and cytokine production.[1][2][4] Consequently, the degradation or inhibition of Cbl-b is a promising strategy in cancer immunotherapy to enhance the body's natural anti-tumor defenses.[2][3]
In Vitro Phenotypic Assays: Gauging the Impact of Cbl-b Degradation
A variety of in vitro assays are employed to quantify the functional effects of Cbl-b degradation on immune cells. These assays provide crucial insights into the mechanism of action of Cbl-b-targeting therapies.
T Cell Proliferation Assays
A hallmark of Cbl-b degradation is the enhanced proliferation of T cells upon stimulation. This is often measured using a Carboxyfluorescein succinimidyl ester (CFSE) proliferation assay.
Experimental Data Summary:
| Assay | Cell Type | Condition | Proliferation Outcome | Reference |
| CFSE Proliferation Assay | Cbl-b -/- CD4+ T cells | anti-CD3 stimulation | Increased proliferation compared to wild-type.[5] | [5] |
| Cbl-b -/- CD8+ T cells | anti-CD3 stimulation | Increased proliferation compared to wild-type. | [1] | |
| T cells treated with Cbl-b inhibitor | TCR stimulation | Enhanced proliferation compared to control. |
Experimental Protocol: CFSE Proliferation Assay
-
Cell Preparation: Isolate primary T cells from wild-type and Cbl-b knockout mice or treat wild-type T cells with a Cbl-b inhibitor or control.
-
CFSE Labeling: Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE stock solution to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quenching: Quench the staining reaction by adding 5 volumes of complete RPMI medium containing 10% FBS. Incubate for 5 minutes on ice.
-
Washing: Wash the cells three times with complete RPMI medium to remove excess CFSE.
-
Stimulation: Plate the labeled T cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., 1 µg/mL). Co-stimulation with anti-CD28 antibody (e.g., 1 µg/mL) can be included.
-
Incubation: Culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and acquire them on a flow cytometer. The progressive halving of CFSE fluorescence intensity in daughter cells allows for the quantification of cell divisions.
Cytokine Production Assays
Degradation of Cbl-b leads to a significant increase in the production of key cytokines, most notably Interleukin-2 (IL-2), which is crucial for T cell proliferation and survival.
Experimental Data Summary:
| Assay | Cell Type | Condition | IL-2 Production (pg/mL) | Reference |
| IL-2 ELISA | Cbl-b KO CD4+ T cells | anti-CD3 stimulation | ~1500 (vs. ~500 in WT)[4] | [4] |
| T cells treated with Cbl-b inhibitor | TCR stimulation | Dose-dependent increase in IL-2 secretion.[6] | [6] |
Experimental Protocol: IL-2 ELISA
-
Cell Culture Supernatant Collection: Culture T cells (wild-type, Cbl-b knockout, or inhibitor-treated) with TCR stimulation (e.g., anti-CD3/CD28 antibodies) for 24-48 hours. Collect the culture supernatant by centrifugation.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody against IL-2 overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Add diluted standards and culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody against IL-2. Incubate for 1 hour at room temperature.
-
Wash and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Wash and add a TMB substrate solution. Stop the reaction with a stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of IL-2 in the samples based on the standard curve.
NK Cell Cytotoxicity Assays
Cbl-b also negatively regulates the cytotoxic function of NK cells. Its degradation enhances their ability to kill target tumor cells.
Experimental Data Summary:
| Assay | Effector Cell | Target Cell | % Cytotoxicity (E:T ratio dependent) | Reference |
| Flow Cytometry-based Cytotoxicity Assay | CBLB KO PNK cells | RPMI8226 | Significantly higher than control PNK cells.[7] | [7] |
| NK cells + Cbl-b inhibitor | K562 | Increased cytotoxicity compared to control.[2] | [2] |
Experimental Protocol: Flow Cytometry-based Cytotoxicity Assay
-
Effector and Target Cell Preparation: Prepare effector cells (e.g., CBLB knockout NK cells or NK cells treated with a Cbl-b inhibitor) and target tumor cells.
-
Target Cell Labeling: Label the target cells with a fluorescent dye such as CFSE or Calcein-AM.
-
Co-culture: Co-culture the effector and labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) for 4 hours.
-
Staining for Cell Death: Add a viability dye, such as Propidium Iodide (PI) or 7-AAD, to identify dead cells.
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer. The percentage of cytotoxicity is determined by the proportion of target cells (CFSE-positive) that are also positive for the cell death marker (PI/7-AAD-positive).
In Vivo Phenotypic Assays: Confirming Anti-Tumor Efficacy
The ultimate validation of the functional consequences of Cbl-b degradation lies in in vivo models, which demonstrate the enhanced anti-tumor immune response in a physiological setting.
Tumor Growth and Rejection Models
Mice with a genetic knockout of Cbl-b exhibit a remarkable ability to reject transplanted tumors that would normally grow progressively in wild-type mice.
Experimental Data Summary:
| Model | Mouse Strain | Tumor Cell Line | Tumor Volume (Day 20 post-injection) | Reference |
| Syngeneic Tumor Model | Cblb-/- mice | B16ova melanoma | Significantly smaller than in wild-type mice.[1] | [1] |
| Cblb-/- mice | E.G7 lymphoma | Efficient rejection, while tumors grow in wild-type mice. |
Experimental Protocol: In Vivo Tumor Rejection Model
-
Animal Models: Use Cbl-b knockout mice and wild-type littermates as controls.
-
Tumor Cell Inoculation: Subcutaneously inject a known number of tumor cells (e.g., 1 x 10^5 B16-F10 melanoma cells) into the flank of the mice.
-
Tumor Growth Monitoring: Measure the tumor volume periodically (e.g., every 2-3 days) using a caliper. Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Survival Analysis: Monitor the survival of the mice over time.
-
Immunophenotyping (Optional): At the end of the experiment, tumors and draining lymph nodes can be harvested for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry to assess the composition and activation state of the immune infiltrate.
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Cbl-b Signaling Pathway in T Cell Activation
Caption: Cbl-b negatively regulates T cell activation by ubiquitinating key signaling intermediates.
Experimental Workflow for a T Cell Proliferation Assay
Caption: Workflow for assessing T cell proliferation using CFSE staining and flow cytometry.
Experimental Workflow for an In Vivo Tumor Rejection Study
Caption: Workflow for an in vivo study to evaluate the effect of Cbl-b deletion on tumor rejection.
Conclusion
The phenotypic assays described in this guide provide a robust framework for confirming the functional outcomes of Cbl-b degradation. From enhanced T cell proliferation and cytokine production in vitro to potent anti-tumor immunity in vivo, the evidence consistently demonstrates that targeting Cbl-b is a powerful strategy to unleash the full potential of the immune system against cancer. The provided experimental protocols and workflows offer a practical starting point for researchers to investigate and validate novel Cbl-b-targeting therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overproduction of IL-2 by Cbl-b deficient CD4+ T cells provides resistance against regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor rejection in Cblb−/− mice depends on IL-9 and Th9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nurixtx.com [nurixtx.com]
- 7. CBLB ablation with CRISPR/Cas9 enhances cytotoxicity of human placental stem cell-derived NK cells for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PROTAC Cbl-b-IN-1 Cross-Reactivity with Cbl Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated cross-reactivity of PROTAC Cbl-b-IN-1 with other members of the Casitas B-lineage lymphoma (Cbl) family of E3 ubiquitin ligases: c-Cbl and Cbl-c. Due to the proprietary nature of specific preclinical data for this compound, this document outlines the established experimental framework and presents representative data to guide researchers in evaluating its selectivity.
The Cbl family of proteins, including c-Cbl, Cbl-b, and Cbl-c, are critical negative regulators of signal transduction pathways initiated by tyrosine kinases.[1][2][3][4] While sharing structural homology, particularly in their N-terminal domains, they exhibit distinct biological functions.[5][6][7] Cbl-b, for instance, is a key regulator of T-cell activation and immune tolerance, making it an attractive target for immunotherapy.[1][6][8] this compound is a proteolysis-targeting chimera designed to specifically induce the degradation of Cbl-b.[9][10] Its selectivity is paramount to avoid off-target effects that could arise from the unintended degradation of c-Cbl or Cbl-c.
Quantitative Assessment of Selectivity
To determine the selectivity of this compound, a series of biochemical and cellular assays would be employed. The following tables summarize the expected quantitative data from such studies.
Table 1: Biochemical Binding Affinity of Cbl-b-IN-1 Ligand
| Cbl Family Member | Binding Affinity (Kd, nM) |
| Cbl-b | < 100 |
| c-Cbl | > 1000 |
| Cbl-c | > 1000 |
This table illustrates the binding affinity of the Cbl-b targeting ligand component of the PROTAC. A significantly lower dissociation constant (Kd) for Cbl-b indicates high-affinity and specific binding.
Table 2: In Vitro Degradation Potency (DC50) of this compound
| Cbl Family Member | DC50 (nM) in Jurkat cells |
| Cbl-b | < 50 |
| c-Cbl | > 1000 |
| Cbl-c | Not Determined (low expression) |
The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 for Cbl-b demonstrates potent and selective degradation in a cellular context.
Table 3: Proteomics-Based Selectivity Profiling
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) |
| Cbl-b | - 4.5 |
| c-Cbl | - 0.2 |
| Cbl-c | Not Detected |
| Off-Target Protein X | - 0.1 |
| Off-Target Protein Y | + 0.05 |
This table showcases representative data from a proteomics experiment (e.g., mass spectrometry) to assess global protein level changes upon PROTAC treatment. A significant negative fold change for Cbl-b with minimal changes for other proteins indicates high selectivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC selectivity.
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This biochemical assay measures the binding affinity of the Cbl-b ligand to purified Cbl family proteins.
-
Materials: Purified recombinant GST-tagged Cbl-b, c-Cbl, and Cbl-c proteins; Terbium-labeled anti-GST antibody; fluorescently labeled ligand for the respective Cbl protein.
-
Procedure:
-
Incubate a constant concentration of the Cbl protein and the Terbium-labeled antibody with increasing concentrations of the fluorescently labeled ligand in a 384-well plate.
-
After a defined incubation period, measure the TR-FRET signal.
-
The signal is generated when the fluorescent ligand binds to the antibody-bound Cbl protein, bringing the Terbium donor and the fluorescent acceptor into proximity.
-
Calculate the Kd value from the resulting binding curve.
-
2. Western Blotting for Protein Degradation
This cellular assay quantifies the degradation of target proteins in cells treated with the PROTAC.
-
Cell Lines: Jurkat T-cells (endogenously expressing Cbl-b and c-Cbl).
-
Procedure:
-
Culture Jurkat cells and treat with a dose-range of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for Cbl-b, c-Cbl, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
Quantify band intensities to determine the percentage of protein degradation relative to the vehicle-treated control and calculate the DC50.
-
3. Global Proteomics using Mass Spectrometry
This unbiased approach provides a comprehensive view of PROTAC selectivity across the entire proteome.
-
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells, digest the proteins into peptides, and label with isobaric tags (e.g., TMT or iTRAQ).
-
Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify proteins across the different treatment groups.
-
Calculate the log2 fold change for each identified protein in the PROTAC-treated sample relative to the vehicle control to identify off-target degradation.
-
Visualizing Pathways and Workflows
Cbl Family Signaling Pathway
Caption: Simplified signaling pathway of Cbl family proteins.
Experimental Workflow for PROTAC Selectivity
Caption: Workflow for assessing PROTAC selectivity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sbl.unmc.edu [sbl.unmc.edu]
- 4. The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal and Safe Handling of PROTAC Cbl-b-IN-1: A Comprehensive Guide
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal and handling of PROTAC Cbl-b-IN-1. The following procedures are designed to ensure laboratory safety and compliance with standard chemical waste regulations.
Immediate Safety and Disposal Plan
This compound is a research-grade chemical compound. While a specific Safety Data Sheet (SDS) is not publicly available, it is composed of a Cbl-b inhibitor, a linker, and a derivative of Lenalidomide.[1] Lenalidomide is a known teratogen and requires special handling.[2][3][4] Therefore, all waste containing this compound must be treated as hazardous chemical waste.
General Disposal Principles:
-
Waste Segregation: All materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE), and labware, must be segregated from general laboratory waste.[5][6]
-
Hazardous Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.[6][7] The label should include "Hazardous Waste," the chemical name "this compound," and identify its potential hazards (e.g., "Toxic," "Teratogen").
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[5] Do not dispose of this compound down the drain or in regular trash.[6]
-
Spill Management: In case of a spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and collect the contaminated material into the designated hazardous waste container.
Decontamination of Labware:
For non-disposable labware, a triple-rinse procedure is recommended. The rinsate from this process must be collected and disposed of as hazardous waste.[6][8]
| Waste Type | Disposal Procedure |
| Unused this compound (Solid) | Collect in a clearly labeled hazardous waste container. |
| Solutions containing PROTAC CbI-b-IN-1 | Collect in a sealed, labeled hazardous waste container. |
| Contaminated Lab Consumables (e.g., pipette tips, gloves, vials) | Place in a designated, sealed hazardous waste bag or container. |
| Contaminated Glassware | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. Dispose of glassware in a designated glass waste container. |
Signaling Pathway and Mechanism of Action
This compound functions by inducing the degradation of the E3 ubiquitin ligase Cbl-b.[1] Cbl-b is a negative regulator of T-cell activation.[9][10][11][12][13] By targeting Cbl-b for degradation, this PROTAC can enhance T-cell activation and immune responses. The general mechanism of PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
PROTAC-mediated degradation of Cbl-b.
Cbl-b as a negative regulator in T-cell signaling.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.
A. Western Blot Analysis for Cbl-b Degradation
This protocol outlines the steps to determine the extent of Cbl-b protein degradation in cells treated with this compound.
Materials:
-
Cell line expressing Cbl-b
-
This compound (stock solution in DMSO)
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Cbl-b
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO).
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and centrifuge to remove cell debris.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Cbl-b and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the Cbl-b band intensity to the loading control.
-
Workflow for Western Blot analysis.
B. Determination of DC₅₀ and Dₘₐₓ
The half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) are key parameters to quantify the potency and efficacy of a PROTAC.[14][15][16][17]
Procedure:
-
Perform the Western blot analysis as described above with a range of PROTAC concentrations.
-
Quantify the normalized Cbl-b protein levels for each concentration.
-
Calculate the percentage of Cbl-b remaining relative to the vehicle control.
-
Plot the percentage of remaining Cbl-b against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
| Parameter | Description |
| DC₅₀ | The concentration of the PROTAC required to degrade 50% of the target protein. |
| Dₘₐₓ | The maximum percentage of protein degradation achieved at high concentrations of the PROTAC. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drugs.com [drugs.com]
- 3. healthsystem.osumc.edu [healthsystem.osumc.edu]
- 4. Lenalidomide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Autoinhibition and phosphorylation-induced activation mechanisms of human cancer and autoimmune disease-related E3 protein Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 13. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
